Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propan-2-yloxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSIDDBRTITWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224582-23-3 | |
| Record name | methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-isopropoxycyclohexanecarboxylate: Structure, Properties, and Synthetic Strategies for Drug Development
This guide provides a comprehensive technical overview of methyl 4-isopropoxycyclohexanecarboxylate, a functionalized cyclohexane derivative of increasing interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust profile of its chemical structure, stereoisomerism, physicochemical properties, and potential applications. We will explore rational synthetic approaches, predict spectroscopic characteristics, and discuss its relevance in the context of medicinal chemistry and pharmacokinetics.
Molecular Structure and Stereoisomerism
Methyl 4-isopropoxycyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring a methyl ester and an isopropoxy group at the 1 and 4 positions, respectively. The core of the molecule is a cyclohexane ring, which adopts a chair conformation to minimize steric strain.
Chemical Structure:
-
Molecular Formula: C₁₁H₂₀O₃
-
Molecular Weight: 200.28 g/mol
-
IUPAC Name: methyl 4-isopropoxycyclohexane-1-carboxylate
The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers. This isomerism is a critical consideration in drug design, as the spatial arrangement of substituents can significantly impact a molecule's interaction with biological targets.
-
Cis Isomer: The methyl carboxylate and isopropoxy groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.
-
Trans Isomer: The methyl carboxylate and isopropoxy groups are on opposite sides of the ring. The most stable conformation will have both bulky substituents in the equatorial positions, minimizing steric hindrance. Generally, the trans isomer is thermodynamically more stable.
Caption: Geometric isomers of methyl 4-isopropoxycyclohexanecarboxylate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of methyl 4-isopropoxycyclohexanecarboxylate, extrapolated from data for analogous compounds such as methyl 4-hydroxycyclohexanecarboxylate and methyl 4-methoxycyclohexanecarboxylate. These properties are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | ~220-240 °C | Higher than methyl 4-hydroxycyclohexanecarboxylate due to increased molecular weight and the ether linkage. |
| Melting Point | < 25 °C (liquid at room temp) | Similar to other non-polar substituted cyclohexane esters. |
| Density | ~0.98 - 1.02 g/cm³ | In line with related alkyl cyclohexanecarboxylates. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Low solubility in water. | The isopropoxy and methyl ester groups provide some polarity, but the overall molecule is dominated by the nonpolar cyclohexane ring. |
| LogP (o/w) | ~2.5 - 3.5 | The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy group. |
Synthesis and Manufacturing
A robust and efficient synthesis of methyl 4-isopropoxycyclohexanecarboxylate is critical for its application in research and development. A logical two-step synthetic route is proposed, starting from the commercially available methyl 4-hydroxycyclohexanecarboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of methyl 4-isopropoxycyclohexanecarboxylate.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
This classic and reliable method is used to form the ether linkage.
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature and quench any remaining NaH by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 2: Isomerization to the Trans Isomer (Optional)
For applications where the pure trans isomer is desired, an epimerization step can be performed. This is typically achieved by heating the cis/trans mixture with a strong base, which deprotonates the alpha-carbon to the ester, allowing for equilibration to the more stable trans isomer.
-
Dissolve the mixture of cis and trans methyl 4-isopropoxycyclohexanecarboxylate in a high-boiling point solvent.
-
Add a catalytic amount of a strong base, such as sodium methoxide.
-
Heat the mixture to reflux for several hours, monitoring the isomer ratio by gas chromatography (GC).
-
Upon reaching the desired isomeric ratio, cool the reaction and neutralize the base with a weak acid.
-
Purify the product by fractional distillation or column chromatography to isolate the trans isomer.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for methyl 4-isopropoxycyclohexanecarboxylate, based on known spectral data of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the isopropoxy group, the methyl ester, and the cyclohexane ring protons.
-
Isopropoxy group: A septet around δ 3.5-3.8 ppm for the CH proton, and a doublet around δ 1.1-1.2 ppm for the two CH₃ groups.
-
Methyl ester: A singlet around δ 3.6-3.7 ppm for the OCH₃ protons.
-
Cyclohexane ring protons: A series of complex multiplets in the region of δ 1.2-2.5 ppm. The chemical shifts of the protons at C1 and C4 will be influenced by the electron-withdrawing nature of the ester and ether groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl carbon: A signal in the downfield region, around δ 175-177 ppm.
-
Carbons attached to oxygen: Signals for the C-O of the ester (OCH₃) around δ 51-52 ppm, the C-O of the isopropoxy group (CH) around δ 70-75 ppm, and the C4 of the cyclohexane ring around δ 75-80 ppm.
-
Isopropoxy methyl carbons: A signal around δ 22-24 ppm.
-
Cyclohexane ring carbons: Signals in the range of δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.
-
C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.
-
C-H stretch (alkane): Multiple absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 200.
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 169), the loss of the isopropoxy group (-OCH(CH₃)₂, m/z = 141), and cleavage of the cyclohexane ring.
Applications in Drug Development and Medicinal Chemistry
The methyl 4-isopropoxycyclohexanecarboxylate scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the cyclohexane ring and the isopropoxy group.
The Role of the Cyclohexane Scaffold
The cyclohexane ring serves as a versatile, three-dimensional scaffold that can be functionalized to optimize interactions with biological targets. Its non-planar, conformationally restricted nature can lead to improved binding affinity and selectivity compared to more flexible aliphatic chains or flat aromatic rings. The cis/trans isomerism allows for fine-tuning of the spatial orientation of substituents to achieve optimal target engagement.
The Influence of the Isopropoxy Group
The isopropoxy group can significantly influence the pharmacokinetic properties of a drug candidate.
-
Lipophilicity and Permeability: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and absorption.
-
Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than an ester or an alcohol, potentially leading to a longer half-life in vivo.
-
Modulation of Physicochemical Properties: The size and shape of the isopropoxy group can be used to modulate solubility, crystal packing, and other physicochemical properties that are critical for drug formulation and delivery.
Potential Therapeutic Areas
Derivatives of methyl 4-isopropoxycyclohexanecarboxylate could be explored in various therapeutic areas where the modulation of lipophilicity and metabolic stability is crucial. These include, but are not limited to, CNS disorders, cardiovascular diseases, and oncology. The scaffold can be further elaborated to incorporate pharmacophores that target specific enzymes or receptors.
Caption: Role of the scaffold in drug development.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-isopropoxycyclohexanecarboxylate represents a promising scaffold for the development of novel therapeutics. Its unique combination of a conformationally restricted cyclohexane ring and a metabolically stable, lipophilic isopropoxy group offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. While further experimental validation of its properties and biological activities is warranted, the predictive analysis and synthetic strategies outlined in this guide provide a solid foundation for its exploration in drug discovery programs.
References
-
PubChem. Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
ResearchGate. Examples of drugs and drug candidates containing cyclohexylamines. [Link]
- Doc Brown's Chemistry.
An In-depth Technical Guide to the Solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, a substituted cyclohexane derivative. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document serves as a detailed manual, empowering researchers, chemists, and formulation scientists with the theoretical knowledge and practical, step-by-step protocols necessary to generate reliable and reproducible solubility profiles across a range of common organic solvents.
Introduction to Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate and the Imperative of Solubility Data
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (C₁₁H₂₀O₃, Molar Mass: 200.28 g/mol ) is an organic ester characterized by a cyclohexane ring substituted with a methyl carboxylate group and an isopropoxy group. While specific applications are not widely documented, its structure, featuring both a hydrogen bond acceptor (ester) and a bulky, lipophilic cyclohexane backbone, suggests its utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.
The solubility of this compound is a cornerstone of its practical application. Accurate solubility data is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions, optimizing reaction kinetics, and facilitating product isolation and purification through crystallization.
-
Formulation Science: Designing stable and effective drug delivery systems, particularly for parenteral or oral liquid dosage forms.
-
Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved.
This guide will first explore theoretical approaches to predict solvent compatibility and then provide detailed, validated experimental protocols for quantitative solubility determination.
Theoretical Framework for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide invaluable insights, enabling a more targeted and efficient selection of potential solvents.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
A substance is most likely to dissolve in a solvent that has a similar profile of δD, δP, and δH.[4] While the specific HSP values for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate are not published, they can be estimated using group contribution methods. Esters are generally classified as moderate hydrogen bonding liquids.[2] By comparing the estimated HSP of the solute to the known HSP of various solvents, a ranked list of potential candidates for experimental testing can be created.
COSMO-RS: A Quantum Chemistry Approach
COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a powerful computational method that predicts thermodynamic properties, including solubility, from first principles.[5] It uses quantum chemical calculations to determine the interaction energies of molecules in a liquid phase.[5][6] This method is particularly advantageous in the early stages of development when experimental data is unavailable, as it requires only the chemical structure of the solute and solvent.[7] A COSMO-RS analysis can generate a predicted solubility profile across a vast array of solvents, significantly narrowing the experimental search space.[8]
Caption: General experimental workflow for solubility determination.
Protocol 1: Gravimetric Method
This method is straightforward and does not require sophisticated analytical instrumentation, relying solely on precise mass measurements. [9][10] Step-by-Step Methodology:
-
Preparation: Add an excess amount of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed, pre-tared vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24 to 48 hours). Periodically check to ensure undissolved solid remains.
-
Phase Separation: Remove the vial from the shaker and allow the solid to settle. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette and a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish. [11]Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point until a constant weight of the dried residue is achieved. [12]5. Calculation:
-
Weight of solute = (Weight of dish + dry residue) - (Weight of empty dish). [9] * Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL).
-
Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If two consecutive measurements show the same concentration, the solution is considered saturated. [9]
Protocol 2: Quantification via HPLC or UV-Vis Spectroscopy
These methods are ideal for higher throughput and when smaller sample volumes are necessary. They rely on comparing the response of the saturated solution to a standard curve of known concentrations. [13][14] Step-by-Step Methodology:
-
Calibration Curve Preparation: Prepare a series of standard solutions of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate of known concentrations in the chosen solvent. Analyze these standards by HPLC or UV-Vis spectroscopy to generate a calibration curve (Response vs. Concentration).
-
Saturated Solution Preparation: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Sample Preparation: Withdraw an aliquot of the clear supernatant (as in step 3 of the Gravimetric Method). Dilute this aliquot with a known volume of the solvent to ensure the final concentration falls within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration curve.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.
-
Trustworthiness: The linearity of the calibration curve (R² > 0.99) is a critical check for the accuracy of this method.
Data Presentation
All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting the results, allowing for easy comparison across different solvents and conditions.
Table 1: Solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
| Organic Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Acetonitrile | 25.0 ± 0.5 | Gravimetric | |||
| e.g., Ethyl Acetate | 25.0 ± 0.5 | HPLC | |||
| e.g., Toluene | 25.0 ± 0.5 | Gravimetric | |||
| e.g., Methanol | 25.0 ± 0.5 | HPLC | |||
| e.g., Dichloromethane | 25.0 ± 0.5 | Gravimetric | |||
| e.g., Heptane | 25.0 ± 0.5 | HPLC |
Data to be populated by the researcher based on experimental findings.
Based on the general behavior of similar esters like methyl cyclohexanecarboxylate, good solubility is expected in moderately polar to non-polar organic solvents such as ethyl acetate, chloroform, and benzene, with limited solubility in highly polar solvents like water. [15][16]Esters are also typically soluble in other organic solvents like acetone and methylated spirits. [17]
Conclusion
While direct experimental data for the solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is not currently in the public domain, this guide provides the necessary theoretical foundation and robust experimental protocols to generate this crucial information. By combining predictive modeling for solvent selection with meticulous experimental work using validated methods such as gravimetric analysis or HPLC/UV-Vis quantification, researchers can confidently and accurately map the solubility profile of this compound. This data is fundamental to accelerating process development, enabling rational formulation design, and ensuring the successful application of this molecule in scientific research.
References
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Determination of Solubility by Gravimetric Method . (n.d.). Pharmaffinity. Retrieved from [Link]
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Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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COSMO-RS: predict solubilities & fluid thermodynamics . (n.d.). SCM. Retrieved from [Link]
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COSMO-RS - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 7(1), 01-04. Retrieved from [Link]
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Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Publishing. Retrieved from [Link]
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Manan, Z. A., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering. Retrieved from [Link]
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Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]
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Kadota, K., et al. (2023). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Biopolymers, 114(11), e23565. Retrieved from [Link]
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Bendels, S., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3525-3532. Retrieved from [Link]
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Ketskeméty, I., & Cser, T. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 535-542. Retrieved from [Link]
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Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Hansen Solubility. Retrieved from [Link]
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Ester Solubility and Preparation Lab Report . (n.d.). Scribd. Retrieved from [Link]
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Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Request PDF. Retrieved from [Link]
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Gravimetric Analysis . (n.d.). Wired Chemist. Retrieved from [Link]
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Solubility Parameters: Theory and Application . (n.d.). American Institute for Conservation. Retrieved from [Link]
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4 - Solubility - Gravimetric Method | PDF . (n.d.). Scribd. Retrieved from [Link]
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Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. Retrieved from [Link]
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Methyl cyclohexanecarboxylate - Solubility of Things . (n.d.). Solubility of Things. Retrieved from [Link]
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A Quick Guide to Hansen Solubility Parameters . (n.d.). iFormulate. Retrieved from [Link]
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A Technical Guide to Understanding and Determining LogP and Hydrophobicity for 4-Isopropoxy Cyclohexane Esters in Drug Discovery
Abstract
Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying this characteristic.[3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of LogP and hydrophobicity, with a specific focus on the 4-isopropoxy cyclohexane ester scaffold, a structure of interest in modern medicinal chemistry. We will explore the causal relationships between molecular structure and lipophilicity, detail rigorous experimental and computational methodologies for LogP determination, and offer insights into the application of this data in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of these fundamental concepts.
Introduction: The Central Role of Hydrophobicity in Medicinal Chemistry
The ability of a drug molecule to effectively navigate the complex biological environment is fundamentally linked to its hydrophobicity, or its tendency to partition into lipid-rich environments over aqueous ones.[4][5] This property dictates a molecule's capacity to cross cellular membranes, bind to plasma proteins, access target tissues, and be metabolized and cleared from the body.[1][6] An optimal balance of hydrophilicity and lipophilicity is therefore a key objective in the design of new therapeutic agents.
The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of two largely immiscible solvents, typically n-octanol and water.[3][7] Due to the wide range of values, it is more conveniently expressed in its logarithmic form, LogP.
-
LogP > 0: Indicates a lipophilic (hydrophobic) compound, with a higher affinity for the n-octanol phase.[1]
-
LogP < 0: Indicates a hydrophilic compound, with a higher affinity for the aqueous phase.[1]
-
LogP = 0: Indicates equal partitioning between the two phases.[1]
The significance of LogP is famously encapsulated in frameworks like Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[8][9] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal to facilitate crossing the blood-brain barrier.[1]
The 4-isopropoxy cyclohexane ester moiety represents a versatile scaffold. The cyclohexane ring provides a three-dimensional structure that can offer more contact points with a target protein compared to a flat phenyl ring.[10] The ester and ether functionalities introduce polarity and potential hydrogen bond accepting capabilities, which must be balanced against the inherent lipophilicity of the hydrocarbon core. Understanding and precisely tuning the LogP of this scaffold is paramount for optimizing the pharmacokinetic profile of potential drug candidates.
Theoretical Framework: Understanding Structure-Hydrophobicity Relationships
The LogP of a molecule is an additive-constitutive property, meaning it is influenced by the sum of its constituent atoms and functional groups, as well as their arrangement within the molecular structure. For the 4-isopropoxy cyclohexane ester class, several structural features are key determinants of hydrophobicity:
-
Cyclohexane Core: The saturated hydrocarbon ring is inherently non-polar and significantly contributes to the molecule's lipophilicity.[11][12] Its rigid, chair-like conformation can also influence how the molecule presents its polar groups to the solvent environment.[10]
-
Ester Group (-COO-): This group introduces polarity and acts as a hydrogen bond acceptor. While it decreases overall lipophilicity compared to a simple alkyl chain, its contribution is influenced by its steric accessibility.
-
Isopropoxy Group (-O-CH(CH₃)₂): The ether oxygen is polar and a hydrogen bond acceptor, which can increase hydrophilicity.[13][14] However, this is counteracted by the three non-polar carbon atoms of the isopropyl group. The net effect of this group on LogP is a balance between these opposing characteristics.
Modifications to this scaffold will predictably alter its LogP. For instance, increasing the length of the alkyl chain on the ester or replacing the isopropoxy group with a larger alkoxy group would be expected to increase the LogP. Conversely, introducing additional polar groups like hydroxyls or amines would decrease it.
Methodologies for LogP Determination
The determination of LogP can be approached through experimental methods, which provide empirical data, and computational methods, which offer rapid in-silico predictions.[3][15]
Experimental Approaches
A. Shake-Flask Method (OECD 107)
This is the traditional and most direct method for LogP determination.[3][16] It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[7][17]
-
Causality Behind Experimental Choices:
-
n-Octanol as the organic phase: It is chosen because its long alkyl chain mimics the lipid bilayer of cell membranes, yet the hydroxyl group allows it to dissolve a small amount of water, creating a more biologically relevant interface.
-
Pre-saturation of solvents: Both n-octanol and water are pre-saturated with each other to ensure that the volumes of the phases do not change during the experiment, which would affect the concentration measurements.[18]
-
Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing the formation of micro-emulsions that can lead to inaccurate concentration measurements, a known limitation of this method.[19]
-
Temperature Control: Partitioning is a thermodynamic process, so maintaining a constant temperature is essential for reproducibility.[17]
-
The shake-flask method is considered the "gold standard" for accuracy but is relatively low-throughput and can be challenging for highly lipophilic (LogP > 4) or very hydrophilic (LogP < -2) compounds.[16][20]
B. High-Performance Liquid Chromatography (HPLC) Method
A faster, higher-throughput alternative to the shake-flask method utilizes reversed-phase HPLC (RP-HPLC).[20][21] In this technique, a compound's retention time on a non-polar stationary phase (like C18) is correlated with its hydrophobicity.[22]
-
Principle of Operation: A calibration curve is generated by plotting the known LogP values of a series of standard compounds against the logarithm of their capacity factors (k'). The LogP of the test compound can then be interpolated from this curve based on its measured retention time.[20]
-
Advantages: This method is rapid, requires only a small amount of sample, and is less sensitive to impurities than the shake-flask method.[19] It is well-suited for screening larger numbers of compounds in the early stages of drug discovery.[22]
Computational (In-Silico) Approaches
Computational methods provide rapid LogP estimations before a compound is even synthesized, aiding in the design and prioritization of synthetic targets.[1][3] These methods fall into two main categories:
-
Fragment-based methods (e.g., cLogP): These approaches calculate LogP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.[23]
-
Property-based methods (e.g., ALOGP): These methods use the whole molecule's properties, such as topological indices or quantum chemical descriptors, to predict LogP.[23][24]
While incredibly useful for high-throughput screening, it's important to recognize that these are predictive models.[25] Their accuracy depends on the quality of the training dataset and the chemical similarity of the new compound to those in the dataset.[25][26]
Experimental and Computational Protocols
Protocol 1: Shake-Flask LogP Determination of a Hypothetical 4-Isopropoxy Cyclohexane Carboxylic Acid Ethyl Ester
This protocol details a self-validating system for determining the LogP of a representative compound from the target class.
Materials:
-
Test Compound: 4-Isopropoxy Cyclohexane Carboxylic Acid Ethyl Ester
-
n-Octanol (reagent grade)
-
Phosphate buffer (pH 7.4, 0.1 M)
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV) for concentration analysis
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with the phosphate buffer and vice-versa by vigorously shaking them together for 24 hours and allowing the layers to separate.[18]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: In triplicate, add a known volume of the stock solution to a centrifuge tube. Add a specific volume of pre-saturated buffer to achieve a desired phase volume ratio (e.g., 1:1, 2:1, 1:2 octanol:buffer).
-
Equilibration: Cap the tubes tightly and shake them on a mechanical shaker for a minimum of 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[27]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000g) for 15 minutes to achieve a sharp separation between the octanol and aqueous layers.[17][28]
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer for analysis.
-
Concentration Analysis: Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
Calculate LogP = log₁₀(P)
-
-
Validation: The final LogP value should be reported as the average of the triplicate measurements. The values from different phase ratios should agree within ± 0.3 log units.[17][18]
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Protocol 2: Computational LogP Estimation
This protocol outlines the steps for obtaining a predicted LogP value using widely available software.
Software/Tools:
-
Molecular drawing software (e.g., ChemDraw, MarvinSketch)
-
Online LogP prediction tools (e.g., SwissADME, Chemicalize) or integrated software suites.[3][29]
Step-by-Step Methodology:
-
Structure Input: Draw the 2D structure of the 4-isopropoxy cyclohexane carboxylic acid ethyl ester using molecular drawing software.
-
SMILES Generation: Convert the drawn structure into its SMILES (Simplified Molecular-Input Line-Entry System) string representation.
-
Prediction Engine: Input the SMILES string into the chosen LogP prediction tool.
-
Select Algorithm: If multiple prediction algorithms are available (e.g., ALOGP, cLogP, XLOGP3), select the desired models. It is good practice to obtain predictions from multiple algorithms to understand the consensus and potential variance.
-
Data Retrieval: Record the predicted LogP values from each algorithm.
-
Interpretation: Compare the values. A tight consensus between different algorithms provides higher confidence in the prediction. Discrepancies may suggest the molecule has structural features that are challenging for certain models.
Data Presentation and Interpretation
To illustrate structure-activity relationships, we can analyze a hypothetical series of 4-isopropoxy cyclohexane esters. The data below is for illustrative purposes only and represents expected trends.
| Compound ID | R Group (on Ester) | Experimental LogP (Shake-Flask, pH 7.4) | Predicted LogP (Consensus) | Notes on Structure-Hydrophobicity Relationship |
| EX-01 | -CH₃ (Methyl) | 3.2 | 3.1 | Baseline compound. |
| EX-02 | -CH₂CH₃ (Ethyl) | 3.7 | 3.6 | Addition of one methylene group increases LogP by ~0.5. |
| EX-03 | -CH₂CH₂OH (Hydroxyethyl) | 2.5 | 2.4 | Addition of a terminal hydroxyl group significantly decreases LogP. |
| EX-04 | -CH₂Ph (Benzyl) | 4.5 | 4.3 | Addition of a lipophilic phenyl ring markedly increases LogP. |
This table clearly demonstrates how systematic structural modifications can be used to modulate the hydrophobicity of the core scaffold, allowing for precise tuning of the molecule's ADME properties.
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An In-depth Technical Guide to the Safe Handling of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
This guide provides a detailed safety and handling framework for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (CAS No. 130853-73-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including cyclohexane carboxylates and other ester-containing molecules. This approach allows for a robust risk assessment and the implementation of proactive safety measures tailored for research, development, and drug discovery professionals.
Hazard Identification and Risk Assessment
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is a substituted cyclohexane ester. Based on the known hazards of similar molecules like methyl cyclohexanecarboxylate, it is prudent to treat this compound with appropriate caution.[1] The primary anticipated hazards include:
-
Flammability: Many organic esters and cyclohexane derivatives are flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[3][4] Therefore, it is essential to handle this compound away from open flames, sparks, and other sources of ignition.[1][2][5][6][7]
-
Irritation: Esters can cause irritation upon contact with the skin and eyes.[1][8][9] Prolonged or repeated exposure may lead to dermatitis.[1]
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][8] High concentrations of vapors could lead to central nervous system effects such as dizziness or drowsiness.[1][2]
-
Ingestion: While expected to have low ingestion toxicity, it may cause gastrointestinal irritation if swallowed.[1]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Exposure Controls and Personal Protective Equipment (PPE)
To ensure a safe laboratory environment, engineering controls and appropriate personal protective equipment are paramount.
Engineering Controls:
-
Ventilation: All work with Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][10] This is crucial for minimizing the inhalation of vapors.
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
The selection of PPE should be based on the specific laboratory operations being performed. The following provides a general guideline:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[11][12] | Protects against splashes and vapors that could cause eye irritation.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[12][13] | Prevents skin contact and potential irritation.[12][13] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[11] | Protects skin from accidental spills and provides a barrier against fire. |
| Respiratory Protection | Generally not required when working in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][12] | Avoids the inhalation of potentially harmful vapors.[12] |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on experimental scale.
Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of the compound and preventing accidents.
Handling:
-
Do not breathe vapors or mists.[5]
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[1][4][5]
-
Ground and bond containers when transferring the material to prevent static discharge.[1][6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][6][13][14][15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4][5][6][7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][10] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2][5][7][10][14] |
Emergency Procedures for Spills:
A prompt and effective response to a spill is crucial to minimize a hazardous situation.
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Methodological & Application
Application Notes & Protocols: Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate in Medicinal Chemistry Scaffold Design
Abstract
In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional (3D) scaffolds is a paramount strategy for enhancing compound properties and navigating crowded intellectual property spaces.[1][2] This guide introduces Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, a saturated alicyclic scaffold, as a versatile building block in drug discovery programs. We provide a comprehensive analysis of its physicochemical properties, its role as a bioisosteric replacement for para-substituted phenyl rings, and detailed, field-tested protocols for its synthesis, derivatization, and evaluation in key ADME (Absorption, Distribution, Metabolism, and Excretion) assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel, F(sp³)-rich scaffolds to optimize lead compounds.
Introduction: The Imperative for 3D Scaffolds
The over-reliance on aromatic and heteroaromatic rings in drug discovery has led to challenges in achieving target specificity and favorable physicochemical properties, such as aqueous solubility and metabolic stability.[3] The concept of "escaping from flatland" encourages the use of 3D-rich scaffolds to improve the spatial arrangement of pharmacophoric features, which can lead to enhanced binding affinity and selectivity.[1][4] Saturated carbocycles, like the cyclohexane core of the title compound, offer a robust and conformationally defined framework to build upon.[5]
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate presents several key features:
-
A 3D Cyclohexane Core: Provides defined stereochemical vectors for substituent placement.
-
An Isopropoxy Group: Modulates lipophilicity and can act as a hydrogen bond acceptor.
-
A Methyl Ester: A versatile chemical handle for further synthetic elaboration, particularly for amide library synthesis following hydrolysis.
This guide will detail the practical application of this scaffold, from initial synthesis to its characterization in assays critical for modern drug development.
Physicochemical & Structural Profile
The predicted and known properties of a scaffold are crucial for rational drug design. The 1,4-disubstituted cyclohexane ring can exist as two distinct diastereomers: cis and trans. The spatial orientation of the substituents in these isomers will profoundly impact their interaction with biological targets.
| Property | Predicted Value (trans-isomer) | Significance in Drug Design |
| Molecular Weight | 200.28 g/mol | Falls within the "Rule of 5" guidelines for oral bioavailability. |
| cLogP | 2.5 - 3.0 | Indicates moderate lipophilicity, often a good starting point for lead optimization. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen) | Provides points for potential target interaction. |
| Hydrogen Bond Donors | 0 | Reduced potential for excessive hydrogen bonding that can hinder permeability. |
| Fraction of sp³ carbons (Fsp³) | 0.9 | High degree of saturation, characteristic of 3D scaffolds.[4] |
Conformational Isomers: Cis vs. Trans
The choice between the cis and trans isomers is a critical design element. The trans isomer places the two substituents on opposite faces of the ring in a diaxial or diequatorial conformation, leading to a more linear and extended geometry. The cis isomer places them on the same face, resulting in a more compact, bent geometry. This difference in 3D shape is fundamental to how the scaffold will present its functional groups to a protein binding pocket.
Caption: Conformational differences between cis and trans isomers.
Rationale for Use in Medicinal Chemistry
Bioisosteric Replacement of Phenyl Rings
A primary application of this scaffold is as a saturated bioisostere for a 1,4-disubstituted (para) phenyl ring. Replacing an aromatic ring with a saturated cyclohexane equivalent can offer several advantages:
-
Improved Solubility: The disruption of planarity and aromaticity often leads to higher aqueous solubility.[4]
-
Enhanced Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic rings.[3][6]
-
Novel Chemical Space: Provides an opportunity to generate novel, patentable chemical matter.[7]
Caption: Bioisosteric replacement strategy and its advantages.
Synthetic and Application Protocols
The following protocols provide a framework for the synthesis and evaluation of the title scaffold.
Protocol 1: Synthesis of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (trans-isomer)
This protocol outlines a two-step synthesis starting from commercially available methyl 4-hydroxycyclohexane-1-carboxylate.
Step A: Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of methyl trans-4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the corresponding alkoxide, which is a potent nucleophile.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: 2-iodopropane is an effective electrophile for the Sₙ2 reaction with the alkoxide. The reaction is allowed to proceed overnight to ensure completion.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl trans-4-(propan-2-yloxy)cyclohexane-1-carboxylate.
Step B: Hydrolysis to the Carboxylic Acid (for further derivatization)
-
Setup: Dissolve the methyl ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours). Causality: LiOH provides hydroxide ions for the nucleophilic acyl substitution (saponification) of the ester to the carboxylate salt.[8]
-
Workup: Acidify the reaction mixture to pH ~2-3 with 1M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Caption: Synthetic workflow for scaffold preparation and derivatization.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance primarily through Phase I metabolism.[9][10][11]
-
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)[12]
-
Potassium phosphate buffer (100 mM, pH 7.4)[12]
-
NADPH regenerating system (or 1 mM NADPH)[10]
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[12]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.
-
-
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[9][10]
-
Incubation: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound to achieve a final concentration of 1 µM.[12] Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with IS.[9]
-
Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation. A positive control compound validates the metabolic competency of the microsomes.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.[13][14]
-
Materials:
-
Procedure:
-
Membrane Coating: Gently add 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.[16]
-
Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4), which may contain 1-5% DMSO to aid solubility.[16]
-
Donor Plate: Prepare the test compound solutions by diluting the DMSO stock into PBS to the desired final concentration (e.g., 10-100 µM). Add 150-200 µL of this solution to the donor plate wells.[15][16]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours with gentle shaking.[13][17]
-
Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.
-
Protocol 4: Thermodynamic Solubility Assay
This "shake-flask" method determines the equilibrium solubility of a compound, which is a critical parameter for drug formulation and bioavailability.[18][19][20]
-
Materials:
-
Solid (crystalline) test compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)[21]
-
Vials and a thermomixer or orbital shaker
-
Filtration or centrifugation system
-
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 1 mg).[21]
-
Incubation: Add a precise volume of the phosphate buffer (e.g., 1 mL).[21] Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][20]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Self-validation: It is crucial to ensure that no solid particles are carried over into the sample for analysis.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[18][21]
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
-
Conclusion
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate represents a valuable, non-flat scaffold for modern medicinal chemistry. Its utility as a bioisosteric replacement for para-substituted phenyl rings offers a clear strategy to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. The detailed protocols provided herein offer a practical guide for the synthesis, derivatization, and essential in vitro characterization of this and similar F(sp³)-rich scaffolds, enabling drug discovery teams to effectively incorporate three-dimensional chemical matter into their research and development pipelines.
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
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White, A. T., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available from: [Link]
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Pacific Northwest National Laboratory. (2021). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. Department of Energy, Office of Science. Available from: [Link]
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Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Cyprotex. Microsomal Stability. Available from: [Link]
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Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available from: [Link]
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Mykhailiuk, P. K., et al. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available from: [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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MTT Lab. In-vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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Iscaffpharma. Cancer drug development support using 3D scaffolds. Available from: [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
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Teo, J. Y., et al. (2025). Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening. ACS Biomaterials Science & Engineering. Available from: [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
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Loh, Q. L., & Choong, C. (2013). Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size. Tissue Engineering Part B: Reviews. Available from: [Link]
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Chemspace. Bioisosteric Replacements. Available from: [Link]
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ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry. Available from: [Link]
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El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]
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El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]
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Paul, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science. Available from: [Link]
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Pathan, S. K., et al. (2025). Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. Current Organic Synthesis. Available from: [Link]
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PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]
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Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available from: [Link]
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Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
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MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available from: [Link]
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The Strategic Integration of Cyclohexane Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Spacer
In the intricate landscape of medicinal chemistry, the linker element of a drug molecule is often perceived as a simple tether, connecting the key pharmacophoric components. However, this view belies the profound impact that a linker's architecture can have on a compound's overall biological activity, pharmacokinetic profile, and therapeutic efficacy. Among the diverse array of linker technologies, the cyclohexane moiety has emerged as a particularly versatile and powerful tool in the drug designer's arsenal. Its inherent conformational properties and stereochemical complexity offer a unique platform for optimizing drug-target interactions, enhancing metabolic stability, and fine-tuning physicochemical properties.
This document provides a comprehensive overview of the application of cyclohexane linkers in modern drug discovery. We will delve into the fundamental principles that govern their utility, explore their application in diverse therapeutic modalities, and provide detailed experimental protocols for their synthesis and characterization.
The Unique Advantages of Cyclohexane Linkers
The utility of cyclohexane as a linker stems from its distinct structural features, which can be strategically exploited to address common challenges in drug development.
Conformational Rigidity and Pre-organization
Unlike flexible aliphatic chains that can adopt a multitude of conformations, the cyclohexane ring exists predominantly in a well-defined chair conformation. This inherent rigidity reduces the entropic penalty upon binding to a target protein, as the linker is pre-organized in a more defined spatial orientation. This can lead to a significant improvement in binding affinity and selectivity. The chair conformation orients the substituents in either axial or equatorial positions, and the interconversion between these two chair forms, known as ring flipping, has a significant energy barrier.[1][2][3] This conformational preference can be exploited to precisely position pharmacophores for optimal interaction with a biological target.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Flexible Linker" A[POI Ligand] -- "High Conformational Freedom" --> B[E3 Ligase Ligand]; end subgraph "Cyclohexane Linker" C[POI Ligand] -- "Conformationally Restricted" --> D[E3 Ligase Ligand]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "Flexible vs. Rigid Cyclohexane Linkers"
Stereochemistry and Vectorial Control
The tetrahedral nature of the sp³-hybridized carbons in the cyclohexane ring gives rise to a rich stereochemical landscape. Disubstituted cyclohexanes can exist as cis and trans diastereomers, which, in turn, can have distinct conformational preferences. This allows for precise control over the three-dimensional arrangement of the linked pharmacophores. For example, a trans-1,4-disubstituted cyclohexane linker will place the two substituents on opposite sides of the ring, leading to a more linear and extended conformation. Conversely, a cis-1,4-disubstituted linker will position the substituents on the same side, resulting in a more compact, bent arrangement. This level of vectorial control is crucial for optimizing the geometry of interaction within a binding pocket.
dot graph LR { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; bgcolor="#FFFFFF";
} caption: "Stereoisomers of 1,4-disubstituted cyclohexane linkers"
Bioisosteric Replacement
The cyclohexane ring can serve as a non-aromatic, three-dimensional bioisostere for a phenyl ring. This substitution can be advantageous in several ways. It can disrupt undesirable pi-stacking interactions, improve metabolic stability by removing a site for aromatic oxidation, and enhance solubility. Furthermore, the three-dimensional nature of the cyclohexane ring can lead to more extensive and favorable van der Waals interactions within a binding pocket compared to a flat aromatic ring.
Applications in Diverse Therapeutic Modalities
The strategic advantages of cyclohexane linkers have led to their widespread adoption in various areas of drug discovery.
Small Molecule Therapeutics
In traditional small molecule drug design, cyclohexane linkers are frequently used to rigidify flexible chains connecting two pharmacophores, leading to enhanced potency and selectivity. A notable example is the antipsychotic drug Cariprazine . The trans-1,4-disubstituted cyclohexane linker in Cariprazine plays a crucial role in positioning the terminal piperazine and dimethylurea moieties for optimal interaction with dopamine D2 and D3 receptors.[4][5][6][7][8]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The conformational rigidity of cyclohexane linkers can help to pre-organize the two ligands in a favorable orientation for ternary complex formation.[9] The stereochemistry of the cyclohexane linker can also be fine-tuned to optimize the geometry of the ternary complex.[10]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic window. The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely used non-cleavable linker in ADCs, including the approved drug Trastuzumab emtansine (Kadcyla®).[11][12][13] The cyclohexane ring in the SMCC linker provides a stable, rigid spacer between the antibody and the payload.[14][15]
Data Presentation: The Impact of Cyclohexane Linkers
The following tables summarize quantitative data from the literature, illustrating the significant impact of incorporating cyclohexane linkers on the biological activity and properties of drug candidates.
Table 1: Comparison of Flexible vs. Rigid Cyclohexane Linkers in PROTACs
| PROTAC Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | BRD4 | VHL | 50 | >90 | [9] |
| Rigid (Cyclohexane) | BRD4 | VHL | 10 | >95 | [9] |
Table 2: Influence of Cyclohexane Linker Stereochemistry on ADC Potency
| ADC Linker Stereoisomer | Target Antigen | Cell Line | IC50 (pM) | Reference |
| L-Asn-D-Lys | Folate Receptor α | KB | 10 | [16] |
| L-Asn-L-Lys | Folate Receptor α | KB | 15 | [16] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of cyclohexane-containing linkers and their incorporation into drug molecules.
Protocol 1: Synthesis of a Key Intermediate for Cariprazine via a trans-1,4-Disubstituted Cyclohexane Linker
This protocol outlines a synthetic route to a key intermediate of Cariprazine, highlighting the establishment of the crucial trans-cyclohexane stereochemistry.[4][5][6][7][8]
Workflow for the Synthesis of a Cariprazine Intermediate
Step-by-Step Procedure:
-
Wittig-Horner Reaction: To a solution of N-(4-oxocyclohexyl)acetamide in anhydrous THF at 0 °C, add sodium hydride (1.2 eq). Stir for 30 minutes, then add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Alkene Reduction: Dissolve the product from the previous step in ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture at 50 psi for 4 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the saturated ester.
-
Ester Hydrolysis: To a solution of the ester in a mixture of THF and water, add lithium hydroxide (2.0 eq). Stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to give the carboxylic acid.
-
Deacylation and Amidation: The detailed procedures for deacylation and subsequent amidation to introduce the dimethylurea moiety can be found in the cited literature.[4][7][8] The trans isomer is typically isolated and purified through recrystallization.
Protocol 2: Formation of a Cyclohexane Ring via Robinson Annulation
The Robinson annulation is a powerful and classic method for the formation of a six-membered ring, which is a core component of many natural products and synthetic drugs.[17][18][19]
Reaction Scheme:
Step-by-Step Procedure:
-
Michael Addition: To a solution of a ketone (e.g., cyclohexanone) in ethanol, add a catalytic amount of sodium ethoxide. To this mixture, add methyl vinyl ketone dropwise at room temperature. Stir the reaction for 4-6 hours.
-
Intramolecular Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux for 2-3 hours. This will promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone product.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with dilute acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Protocol 3: Conjugation of an SMCC Linker to an Antibody for ADC Synthesis
This protocol describes the two-step process for conjugating a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.[11][12][13][14][15]
Step-by-Step Procedure:
-
Antibody-SMCC Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve SMCC in an organic solvent (e.g., DMSO) and add it to the antibody solution in a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the excess, unreacted SMCC using a desalting column or dialysis.
-
-
Payload Conjugation:
-
To the SMCC-activated antibody, add the thiol-containing payload in a slight molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
The final ADC product is purified using size-exclusion chromatography to remove any unconjugated payload and aggregates.
-
Conclusion
Cyclohexane linkers are a powerful and versatile tool in the design and development of novel therapeutics. Their inherent conformational rigidity, rich stereochemistry, and utility as bioisosteres provide medicinal chemists with a robust platform to optimize drug-target interactions, enhance metabolic stability, and fine-tune pharmacokinetic properties. The successful application of cyclohexane linkers in a range of approved drugs and clinical candidates across different therapeutic modalities underscores their significance in modern drug discovery. The protocols provided herein offer a practical guide for the synthesis and implementation of these valuable structural motifs.
References
-
Robinson, R. (1935). CXXVII.—Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285. [Link]
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Bentham Science Publishers. (n.d.). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry. [Link]
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Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]
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Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature. [Link]
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Chen, X., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [Link]
-
OpenStax. (2023). 23.12 The Robinson Annulation Reaction. Organic Chemistry. [Link]
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University of Calgary. (n.d.). Ch18: Robinson annulation. [Link]
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Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
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Kliment, M., et al. (2022). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics. [Link]
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de Souza, F. B., & Pilli, R. A. (2014). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry. [Link]
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Chen, Y., et al. (2018). Bioprocess development of antibody-drug conjugate production for cancer treatment. PLOS ONE. [Link]
-
ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]
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PLOS. (n.d.). Bioprocess development of antibody-drug conjugate production for cancer treatment. [Link]
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Gabano, E., et al. (2019). Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. Dalton Transactions. [Link]
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YouTube. (2020). Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. [Link]
-
Shen, B.-Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. [Link]
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Bakherad, M., et al. (2019). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Scientific Reports. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Drug Design Org. (2008). Case Studies in Analog Design. [Link]
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Chang, E. (2022). Mechanistic study of a novel method of synthesizing a crucial drug scaffold...by Emily Chang. YouTube. [Link]
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ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM. [Link]
- Google Patents. (n.d.). A kind of synthetic method of cis-1,4-cyclohexanediol.
-
Wu, R., et al. (2025). Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Frontiers in Bioengineering and Biotechnology. [Link]
- Google Patents. (n.d.).
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Miller, M. L., et al. (2016). Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). Molecular Pharmaceutics. [Link]
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Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. [Link]
-
Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. [Link]
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-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. [Link]
-
University of Dundee. (n.d.). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. [Link]
-
Ajinomoto Bio-Pharma Services. (n.d.). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]
-
ResearchGate. (2026). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]
-
DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. [Link]
-
Nielsen, D. S., et al. (2015). Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. Angewandte Chemie International Edition. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Cyclohexane. [Link]
-
Moser, B. R., et al. (2009). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of Combinatorial Chemistry. [Link]
-
ChemRxiv. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]
-
Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link]
-
Li, Y., et al. (2018). Insights into the Impact of Linker Flexibility and Fragment Ionization on the Design of CK2 Allosteric Inhibitors: Comparative Molecular Dynamics Simulation Studies. Molecules. [Link]
-
Organic Syntheses. (n.d.). synthesis of 1,4-diketones from silyl enol ethers and nitroolefins. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate Synthesis
Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for 4-Isopropoxycyclohexane Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary & Diagnostic
The Core Problem: Users typically report low yields (<30%) when attempting to synthesize Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate via the standard Williamson ether synthesis (Sodium Hydride + 2-Iodopropane).[1]
Root Cause Analysis: The secondary halide (2-iodopropane) and the secondary alcohol (methyl 4-hydroxycyclohexanecarboxylate) create a "perfect storm" for E2 elimination .[1] The strong base (NaH) preferentially deprotonates the alcohol, but the resulting alkoxide acts as a base toward the isopropyl halide, generating propene gas rather than the desired ether. Furthermore, steric hindrance on the cyclohexane ring impedes the SN2 attack.
The Solution: To achieve high yields (>80%), you must bypass the SN2 mechanism entirely. We recommend switching to Reductive Etherification or Silver(I) Oxide mediated alkylation .[1]
Strategic Pathways (Decision Matrix)
Before proceeding, select the protocol that matches your available starting materials.
Caption: Figure 1. Strategic decision tree for selecting the optimal synthetic route based on precursor availability.
Recommended Protocols
Protocol A: Reductive Etherification (The "Gold Standard")
Best for: High yield, avoiding elimination side-products.
Mechanism: This reaction proceeds via the in situ formation of a hemiacetal, followed by an oxocarbenium ion intermediate which is trapped by the hydride source.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate (1.0 equiv)[1]
-
Isopropanol (2.0 - 3.0 equiv)[1]
-
Triethylsilane (Et3SiH) (1.2 equiv)[1]
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)3] (1-5 mol%) OR TMSOTf (catalytic).[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under N2.
-
Dissolution: Dissolve Methyl 4-oxocyclohexanecarboxylate (10 mmol) and Isopropanol (30 mmol) in dry DCM (50 mL).
-
Catalyst Addition: Cool to 0°C. Add Bi(OTf)3 (0.1 mmol). Stir for 10 minutes.
-
Reduction: Add Et3SiH (12 mmol) dropwise over 10 minutes.
-
Observation: Gas evolution may occur; ensure venting.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: PMA or Anisaldehyde).[1]
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Result: This typically yields a mixture of cis/trans isomers (approx 1:1 to 1:2 ratio).[1]
Protocol B: Modified Williamson (Silver Oxide Method)
Best for: When the alcohol precursor is the only option and mild conditions are required.
Why Ag2O? Unlike NaH, Silver(I) Oxide acts as a mild base and a halogen scavenger (precipitating AgI), which facilitates SN1/SN2 character without promoting harsh E2 elimination.
Materials:
-
Methyl 4-hydroxycyclohexanecarboxylate (1.0 equiv)[1]
-
2-Iodopropane (3.0 - 5.0 equiv)[1]
-
Silver(I) Oxide (Ag2O) (1.5 - 2.0 equiv)[1]
-
Solvent: DCM or Toluene (anhydrous).[1]
Step-by-Step Procedure:
-
Mixing: In a foil-wrapped flask (Ag salts are light-sensitive), suspend Methyl 4-hydroxycyclohexanecarboxylate (10 mmol) and Ag2O (15 mmol) in DCM (40 mL).
-
Addition: Add 2-Iodopropane (30 mmol).
-
Incubation: Stir vigorously at RT for 24–48 hours.
-
Note: If conversion is slow, heat to 40°C in a sealed tube.
-
-
Filtration: Filter the grey/black suspension through a Celite pad to remove silver salts.
-
Purification: Concentrate filtrate. Flash chromatography is usually required to remove unreacted alcohol.[1]
Stereochemical Control & Purification
The target molecule exists as two diastereomers: cis (axial/equatorial) and trans (diequatorial).
| Isomer | Thermodynamic Stability | Polarity (TLC/Silica) |
| Trans (1,4-diequatorial) | More Stable | Less Polar (Elutes first) |
| Cis (1-axial, 4-equatorial) | Less Stable | More Polar (Elutes second) |
Equilibration Strategy (Isomerization): If you require the trans-isomer but obtained a mixture, you can drive the equilibrium via thermodynamic control.
-
Dissolve the mixture in MeOH.
-
Add NaOMe (0.5 equiv).[1]
-
Reflux for 4–12 hours.
-
The mixture will enrich in the trans-isomer (typically >80:20 trans:cis).[1]
Troubleshooting Guide (FAQ)
Q1: My yield is <10% using NaH and Isopropyl Bromide.
-
Diagnosis: You are making propene gas via E2 elimination.[1]
-
Fix: Stop using NaH. Switch to Protocol A (Reductive Etherification). If you must use alkylation, switch to 2-Iodopropane and Ag2O.[1]
Q2: The ester group disappeared/hydrolyzed.
-
Diagnosis: Presence of water with strong base (NaH/NaOH) or strong acid.[1]
-
Fix: Ensure solvents are anhydrous.[1][2] If using Protocol A, Bi(OTf)3 is water-tolerant, but TMSOTf is not.[1] For Protocol B, Ag2O is mild and will not hydrolyze the ester.
Q3: I cannot separate the cis/trans isomers.
-
Diagnosis: Close Rf values on silica.[1]
-
Fix:
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 95:5, move to 80:20). The trans isomer usually elutes first.[3]
-
Crystallization: If the product solidifies, the trans isomer often crystallizes more readily from cold pentane or hexanes.
-
Visual Workflow: Purification Logic
Caption: Figure 2. Post-reaction processing workflow for isomer enrichment and purification.
References
-
Reductive Etherification Methodology
-
Silver Oxide Alkylation
-
Isomerization of Cyclohexane Carboxylates
-
General Properties of 4-substituted Cyclohexanecarboxylates
Sources
Technical Support Center: Separation of Methyl 4-isopropoxycyclohexanecarboxylate Isomers
Current Status: Operational Topic: Stereochemical Separation & Purification Target Molecule: Methyl 4-isopropoxycyclohexanecarboxylate (Intermediate for Seratrodast/AA-2414) Audience: Process Chemists, Medicinal Chemists
Executive Summary
This guide addresses the separation of cis- and trans- isomers of Methyl 4-isopropoxycyclohexanecarboxylate. In the context of pharmaceutical intermediates (e.g., for Seratrodast), the trans-isomer (diequatorial) is typically the thermodynamic product and the desired pharmacophore, while the cis-isomer is often the kinetic product of hydrogenation.
This support documentation is structured into three troubleshooting modules:
-
Chromatographic Separation (Small-to-medium scale)
-
Thermodynamic Equilibration (Converting cis to trans)
-
Analytical Verification (NMR distinction)
Module 1: Chromatographic Separation
User Question: I am running flash chromatography on silica, but the isomers are co-eluting or showing poor resolution. How can I improve separation?
Technical Diagnosis
The cis and trans isomers of 1,4-disubstituted cyclohexanes possess distinct dipole moments. The trans isomer, capable of adopting a diequatorial conformation, generally exhibits a smaller dipole moment and is less polar than the cis isomer (axial-equatorial). Consequently, the trans isomer typically elutes first on normal phase silica.
Optimized Protocol
Stationary Phase: Silica Gel 60 (40-63 µm) Mobile Phase: Hexane : Ethyl Acetate (Gradient)
| Parameter | Recommendation | Rationale |
| Solvent System | Start 95:5 (Hex:EtOAc) | Low polarity is required to exploit the subtle |
| Loading Capacity | < 1% w/w (for difficult separations) | Overloading causes peak tailing (Langmuir isotherm behavior), masking the separation. |
| Column Length | Increase L/D ratio (e.g., 25 cm height) | More theoretical plates are required for |
| Expected Rf | Trans | Trans is less polar; Cis interacts more strongly with silanols. |
Troubleshooting Workflow
Caption: Decision tree for optimizing chromatographic resolution of diastereomers.
Module 2: Thermodynamic Equilibration (Epimerization)
User Question: My synthesis yielded a 60:40 cis:trans mixture, but I need the trans isomer. Do I have to discard the cis fraction?
Technical Diagnosis
No. You should not discard the cis isomer. Because the C1 position (alpha to the ester) is enolizable, you can convert the cis isomer into the thermodynamically more stable trans isomer using a base.
-
Mechanism: Deprotonation at C1 forms a planar enolate. Reprotonation occurs from the less hindered face, or equilibration drives the mixture toward the lower energy diequatorial (trans) conformer.
-
Stability Driver: The trans-1,4-diequatorial conformation eliminates 1,3-diaxial interactions present in the cis isomer.
Epimerization Protocol
-
Reagents: Sodium Methoxide (NaOMe) in Methanol (0.5 - 1.0 equivalents).
-
Conditions: Reflux (65°C) for 4–12 hours.
-
Workup:
-
Cool to room temperature.
-
Quench with dilute HCl or Acetic Acid (pH ~6-7).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Result: Typically yields >90% trans isomer due to the high thermodynamic preference (
).
Reaction Pathway Visualization
Caption: Base-catalyzed equilibration converting kinetic cis-isomer to thermodynamic trans-isomer.
Module 3: Analytical Verification (NMR)
User Question: I have isolated two fractions. How do I definitively confirm which is cis and which is trans using 1H NMR?
Technical Diagnosis
The most reliable method for distinguishing 1,4-disubstituted cyclohexanes is the coupling constant (
-
Trans-Isomer: Exists predominantly in the diequatorial chair conformation. The protons at C1 and C4 are therefore axial .
-
Key Signal: The H1 proton (alpha to ester) appears as a wide multiplet (tt) with large axial-axial couplings (
).
-
-
Cis-Isomer: Exists in an axial-equatorial conformation.[1]
-
Key Signal: The H1 proton appears as a narrower multiplet (often quintet-like or broad singlet) with smaller axial-equatorial/equatorial-equatorial couplings (
).
-
NMR Data Comparison Table
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Conformation | Substituents: Equatorial/Equatorial | Substituents: Axial/Equatorial |
| H1 Proton (alpha-ester) | Axial | Equatorial (or Axial in flipped chair) |
| H1 Multiplicity | Wide triplet of triplets (tt) | Narrow multiplet / broad singlet |
| Coupling ( | ||
| Chemical Shift ( | Typically more upfield (shielded) | Typically more downfield (deshielded) |
| 13C NMR | Carbons often shift downfield due to equatorial positioning. | Carbons often shift upfield due to steric compression ( |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Conformational Analysis of Cyclohexanes).
-
Shiraishi, M., et al. (1989). Quinone derivatives.[2] Synthesis and structure-activity relationship of a novel class of thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 32(9), 2214–2221. (Describes synthesis of Seratrodast intermediates).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on thermodynamic stability of 1,4-disubstituted cyclohexanes).
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Separation of Diastereomers. (General reference for silica separation of isomers).
Sources
Troubleshooting Williamson ether synthesis for cyclohexane derivatives
Technical Support Center: Cyclohexane Ether Synthesis Topic: Troubleshooting Williamson Ether Synthesis for Cyclohexane Derivatives Doc ID: WES-CYC-004 | Version: 2.1 | Last Updated: 2026-02-21
Introduction: The "Cyclohexane Trap"
Welcome to the Advanced Synthesis Support Hub. If you are reading this, you are likely encountering low yields, elimination byproducts (cyclohexenes), or unexpected stereochemical inversion during the etherification of cyclohexane derivatives.
The Core Conflict: The Williamson ether synthesis relies on an
This guide provides a root-cause analysis and validated protocols to navigate these competing pathways.
Strategic Retrosynthesis (The "Golden Rule")
Before troubleshooting reaction conditions, you must validate your retrosynthetic disconnection. The direction of bond formation is the single most critical variable.
Q: Why am I getting >80% cyclohexene and almost no ether? A: You are likely using the cyclohexane ring as the electrophile (the alkyl halide).
-
The Problem: Secondary alkyl halides (cyclohexyl-X) reacting with strong bases (alkoxides) favor
elimination due to steric hindrance preventing the backside attack. -
The Solution: Invert the roles. Use the cyclohexane as the nucleophile (alcohol) and the non-cyclic chain as the electrophile (halide).
Decision Matrix: Pathway Selection
Figure 1: Retrosynthetic decision tree. Path B is the standard "Golden Rule" for minimizing elimination.
Troubleshooting Stereochemistry
Q: My product has the opposite stereochemistry of my starting material. Is this normal? A: Yes, if you used the cyclohexyl ring as the electrophile.
-
Mechanism:
reactions proceed via a concerted backside attack, resulting in Walden Inversion .[2] -
Conformational Constraint:
-
Axial Leaving Group: The nucleophile attacks from the equatorial trajectory. This is sterically favored, but the ground state (axial LG) is higher energy.
-
Equatorial Leaving Group: The nucleophile must attack from the axial trajectory. This is sterically hindered by 1,3-diaxial hydrogens, often significantly slowing the reaction or forcing the system toward elimination.
-
Q: How do I retain the stereochemistry? A: You must use the Path B strategy (Cyclohexanol + Base + Alkyl Halide).
-
Reasoning: In Path B, the C-O bond on the cyclohexane ring is never broken. The oxygen acts as the nucleophile, attacking the external alkyl halide. Therefore, the stereocenter on the ring remains untouched (Retention of Configuration).
Reaction Optimization & Conditions
If you are forced to use a secondary halide (Path A) or are optimizing Path B, use the following parameter adjustments.
Solvent & Base Selection
The choice of solvent dictates the "nakedness" of your nucleophile.
| Variable | Recommendation | Mechanism/Rationale |
| Solvent | DMF (N,N-Dimethylformamide) or DMSO | Polar Aprotic: Solvates the cation ( |
| Base | NaH (Sodium Hydride) | Irreversible Deprotonation: Forms |
| Alternative Base | KOH + DMSO | Superbase Effect: KOH in DMSO forms a highly basic system capable of rapid deprotonation, often cheaper than NaH but "wetter." |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Finkelstein/Phase Transfer: Iodide displaces Cl/Br to form a more reactive alkyl iodide in situ, or helps solubilize salts. |
The Silver Oxide ( ) Variant
Use when: Substrate is acid-sensitive or prone to harsh base degradation.
-
Method: Alkyl Halide + Alcohol +
.[4] -
Benefit: Avoids strong basic conditions.
acts as a halogen scavenger, facilitating the departure of the leaving group under near-neutral conditions (Purdie-Irvine alkylation).
Validated Protocol (Standard Operating Procedure)
Workflow: Sodium Hydride Mediated Synthesis (Path B) Target: Synthesis of Cyclohexyl-Methyl Ether from Cyclohexanol.
Figure 2: Step-by-step experimental workflow for NaH-mediated ether synthesis.
Detailed Steps:
-
Preparation: Flame-dry a 2-neck round bottom flask and a stir bar. Flush with Argon or Nitrogen.
-
Solvent Prep: Add anhydrous DMF (Dimethylformamide). Note: DMF must be dry; water consumes NaH.
-
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents). Cool the suspension to 0°C in an ice bath.
-
Alkoxide Formation: Dissolve your Cyclohexanol derivative (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (
gas). -
Checkpoint: Stir at 0°C for 30 minutes until bubbling ceases. The solution should turn slightly yellow/clear.
-
-
Electrophile Addition: Add the primary Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 – 1.5 eq) dropwise.
-
Reaction: Remove ice bath and stir at Room Temperature (RT).
-
Monitoring: Check TLC after 1 hour. If starting material remains, heat to 60°C. Warning: Higher temps increase elimination risk.
-
-
Workup: Cool to 0°C. Slowly quench with saturated aqueous
(exothermic!). Extract with Diethyl Ether or Ethyl Acetate (x3). Wash organics with (x2) and Brine (x1) to remove DMF. Dry over .
Troubleshooting FAQ
Q: I used NaH/DMF but my yield is still low (<30%).
-
Check 1: Was your DMF dry? Water reacts with NaH to form NaOH, which is less effective and introduces hydroxide nucleophiles.
-
Check 2: Did you wash the mineral oil off the NaH? (Optional but recommended for small scales).
-
Check 3: Is your alkyl halide volatile? Methyl iodide is volatile (
C). If you heated the reaction, you might have lost the electrophile. Use a reflux condenser or sealed tube.
Q: I cannot separate the mineral oil (from NaH) from my product.
-
Fix: Wash the crude product with hexanes/pentane. Most ethers are polar enough to stick to silica or remain in a polar organic phase, while mineral oil washes away. Alternatively, use a flash column; mineral oil elutes first (solvent front).
Q: Can I use Potassium tert-butoxide (
-
Risk:
is a bulky, strong base. While it forms the alkoxide, it is also an excellent base for elimination. If your electrophile has any beta-hydrogens, might cause elimination on the electrophile itself. NaH is safer for avoiding side reactions.
References
-
Williamson, A. W. (1850).[1][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.6: Ethers).
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Troubleshooting."
-
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251-3254.[5]
Sources
Technical Support Center: Optimizing the Stability of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
Welcome to the technical support center for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your compound.
Introduction: Understanding the Stability of Your Ester
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is an ester with a somewhat sterically hindered structure due to the cyclohexane ring. This structural feature can influence its susceptibility to hydrolysis, the primary degradation pathway for esters.[1][2] Hydrolysis is the cleavage of the ester bond to form the parent carboxylic acid and alcohol, a reaction that can be catalyzed by acidic or basic conditions.[3][4] The rate of this degradation is influenced by several factors including pH, temperature, and the presence of enzymes.[3][5]
This guide will walk you through the key factors affecting the stability of your ester and provide actionable strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate?
A1: The primary degradation pathway is hydrolysis of the methyl ester functional group. This reaction breaks the ester bond, yielding 4-(propan-2-yloxy)cyclohexane-1-carboxylic acid and methanol.[1][3] This can occur under both acidic and basic conditions.[3]
Q2: How does pH affect the stability of my ester?
A2: The stability of your ester is significantly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[3] Generally, esters exhibit maximum stability at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3] Under basic conditions (saponification), the hydroxide ion directly attacks the carbonyl carbon, leading to an irreversible breakdown into the carboxylate salt and alcohol.[3][6]
Q3: I am observing lower than expected yields in my reaction workup. Could this be due to hydrolysis?
A3: Yes, it is highly likely. Aqueous workup steps, especially washes with basic solutions like sodium bicarbonate to neutralize acid catalysts, can induce base-catalyzed hydrolysis (saponification).[2] This is a common cause of reduced yields. To mitigate this, it is recommended to use cold, dilute basic solutions and minimize the contact time.[2]
Q4: What are the signs of ester degradation in my sample?
A4: The most common sign is the appearance of the parent carboxylic acid, 4-(propan-2-yloxy)cyclohexane-1-carboxylic acid. This can be detected by various analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe a new, more polar spot corresponding to the carboxylic acid.[2]
-
NMR Spectroscopy: The appearance of a broad peak in the 10-12 ppm region of the ¹H NMR spectrum is characteristic of a carboxylic acid proton.
-
LC-MS: A new peak with a mass corresponding to the carboxylic acid will be present in the chromatogram.
Q5: What are the optimal storage conditions for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate?
A5: To maximize shelf-life, the compound should be stored in a cool, dry place, protected from light.[7] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C) is recommended to minimize exposure to moisture and heat, which can accelerate hydrolysis.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues.
Problem: Unexpected Degradation of the Ester During Storage
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Exposure to Atmospheric Moisture | Store the compound in a desiccator containing a drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, use a sealed vial under an inert atmosphere (N₂ or Ar). | Esters can hydrolyze in the presence of water, even without a catalyst, albeit slowly.[7] Excluding moisture is crucial for long-term stability. |
| Inappropriate Temperature | Store at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | The rate of chemical reactions, including hydrolysis, generally increases with temperature.[3] |
| Contamination with Acidic or Basic Residues | Ensure the final product is purified to remove any residual acid or base catalysts from the synthesis. This can be checked by measuring the pH of a solution of the compound. | Trace amounts of acid or base can significantly catalyze the hydrolysis of the ester over time.[3][4] |
Problem: Loss of Compound During Aqueous Workup
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Base-Catalyzed Hydrolysis (Saponification) | Use ice-cold, dilute basic solutions (e.g., 5% NaHCO₃) for washing. Minimize the duration of contact between the organic and aqueous basic layers. | The rate of saponification is temperature-dependent.[3] Lowering the temperature slows down the hydrolysis reaction.[2] |
| Acid-Catalyzed Hydrolysis | If an acidic wash is necessary, use a cold, dilute acid and process it quickly. | While generally less rapid than base-catalyzed hydrolysis for many esters, prolonged contact with strong acids can still lead to significant degradation.[3] |
| Emulsion Formation | If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break the emulsion and facilitate layer separation. | Prolonged contact time at the interface of an emulsion can increase the opportunity for hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify the potential degradation products and pathways for your ester, which is a critical step in drug development.[8][9]
Objective: To intentionally degrade the ester under various stress conditions to understand its stability profile.
Materials:
-
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your ester in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
At 1, 2, and 4-hour time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At 30, 60, and 120-minute time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 8 hours.
-
At 2, 4, and 8-hour time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.[8]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 24 hours.
-
After 24 hours, dissolve a portion of the sample in the mobile phase for HPLC analysis.[8]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.[8]
-
Data Analysis: For each condition, quantify the amount of the parent ester remaining and identify any major degradation products using HPLC. A degradation of 5-20% is generally considered suitable for identifying degradation pathways.[8]
Protocol 2: Analytical Method for Quantification using HPLC
Objective: To develop a stability-indicating HPLC method to quantify Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate and its primary degradant, 4-(propan-2-yloxy)cyclohexane-1-carboxylic acid.
Instrumentation:
-
HPLC system with UV or MS detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution: Start with a gradient of 70% A and 30% B, ramping to 100% B over 15 minutes. This will need to be optimized based on your specific system and column.
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: UV at 210 nm or by mass spectrometry.
Procedure:
-
Prepare standard solutions of your ester and the corresponding carboxylic acid (if available) at known concentrations.
-
Generate a calibration curve for the ester.
-
Analyze the samples from the forced degradation study to determine the retention times of the parent compound and any degradation products.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[10]
Visualizations
Degradation Pathway
Caption: Acid and base-catalyzed hydrolysis pathways of the ester.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting and analyzing forced degradation studies.
References
-
How do esters undergo hydrolysis? - TutorChase. Available at: [Link]
-
Enhancing Esters Hydrolytic Stability and Biodegradability - Lubes'N'Greases. Available at: [Link]
-
Synthetic Esters: Engineered to Perform - Machinery Lubrication. Available at: [Link]
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - SciELO. Available at: [Link]
-
Esters | Organic Chemistry II Class Notes - Fiveable. Available at: [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC. Available at: [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water - Penn State. Available at: [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI. Available at: [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
- HYDROLYSIS - Unknown Source.
-
What factors may influence the yield of an ester? - Quora. Available at: [Link]
-
Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue - Frontiers. Available at: [Link]
-
What Is An Ester? | The Science Blog - ReAgent Chemicals. Available at: [Link]
- Why Stability Testing Protocols Are Essential for Drug Development - Unknown Source.
-
Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. Available at: [Link]
-
Why are my ester hydrolysis not working : r/Chempros - Reddit. Available at: [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC. Available at: [Link]
- Stability Testing of Pharmaceutical Products - Unknown Source.
-
4-(Propanoyloxymethyl)cyclohexane-1-carboxylate | C11H17O4- | CID 22376278 - PubChem. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. Available at: [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]
-
methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate-1224582-23-3 - Thoreauchem. Available at: [Link]
-
1-Methyl-4-(propan-2-YL)cyclohexane-1-carbaldehyde | C11H20O - PubChem. Available at: [Link]
Sources
- 1. lubesngreases.com [lubesngreases.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. fiveable.me [fiveable.me]
- 5. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inglasia.com [inglasia.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Removing Unreacted Starting Materials from Methyl 4-isopropoxycyclohexanecarboxylate
Welcome to the technical support center for the purification of Methyl 4-isopropoxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and side products from your reaction mixture. The synthesis of this target molecule, commonly achieved through a Williamson ether synthesis, can often result in a crude product containing residual starting materials and undesired byproducts. This resource provides a structured approach to identifying and resolving these common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Methyl 4-isopropoxycyclohexanecarboxylate?
A1: The primary impurities are typically unreacted starting materials from the Williamson ether synthesis.[1][2] These include:
-
Methyl 4-hydroxycyclohexanecarboxylate: The starting alcohol.
-
An isopropyl halide (e.g., 2-bromopropane): The alkylating agent.
-
Side products: Such as the elimination product, propene, which is a gas and may not be present in the final workup, and potentially other minor byproducts.[3]
Q2: How can I determine if my product is pure?
A2: A combination of analytical techniques is recommended for assessing the purity of your final product.
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities through characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass-to-charge ratio, aiding in the identification of unknown impurities.
Q3: What is the first step in the purification process after the reaction is complete?
A3: The initial step is a standard aqueous workup.[4][5] This involves quenching the reaction, typically with water, and then partitioning the mixture between an organic solvent (like ethyl acetate or diethyl ether) and an aqueous solution. This initial wash helps to remove water-soluble byproducts and any remaining inorganic base.[5]
Troubleshooting Guides
This section addresses specific purification challenges you may encounter.
Problem: My final product is contaminated with unreacted Methyl 4-hydroxycyclohexanecarboxylate.
Causality: The presence of the starting alcohol, Methyl 4-hydroxycyclohexanecarboxylate, is usually due to an incomplete reaction. This can be caused by insufficient base, a short reaction time, or low reaction temperature.
Solution:
An aqueous basic wash is a highly effective method for removing unreacted alcohol.[5][6] The hydroxyl group of Methyl 4-hydroxycyclohexanecarboxylate is weakly acidic and can be deprotonated by a moderately strong base to form a water-soluble salt.
Protocol: Aqueous Basic Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup, especially when using bicarbonate.[7]
-
Allow the layers to separate. The deprotonated alcohol will partition into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution two to three times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the purified product.
Problem: My product contains residual 2-bromopropane.
Causality: The presence of the alkylating agent, 2-bromopropane, is often due to its use in excess to drive the reaction to completion.
Solution:
Due to its volatility, 2-bromopropane can often be removed by evaporation under reduced pressure (rotary evaporation). If it persists, distillation can be an effective purification method, provided there is a significant difference in boiling points between 2-bromopropane and the desired product.
Data for Distillation Planning
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Bromopropane | 122.99 | 59-61[3][8][9] |
| Methyl 4-hydroxycyclohexanecarboxylate | 158.19 | ~235 (estimated) |
| Methyl 4-isopropoxycyclohexanecarboxylate | 200.28 | Higher than the starting alcohol (estimated) |
As indicated in the table, the boiling point of 2-bromopropane is significantly lower than the expected boiling point of the product, making simple or vacuum distillation a viable purification strategy.
Problem: My NMR spectrum shows unknown peaks, suggesting side products.
Causality: Side reactions can occur, particularly elimination reactions with the secondary alkyl halide, 2-bromopropane, to form propene.[3] While propene is a gas, other unforeseen side reactions may lead to impurities.
Solution:
For the removal of persistent, non-volatile impurities, flash column chromatography is the most effective technique.[10][11][12]
Protocol: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar product will elute before the more polar starting material (Methyl 4-hydroxycyclohexanecarboxylate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
The following diagram outlines the decision-making process for the purification of Methyl 4-isopropoxycyclohexanecarboxylate.
Caption: Purification workflow for Methyl 4-isopropoxycyclohexanecarboxylate.
References
- Vertex AI Search. (n.d.). 2-BROMOPROPANE.
-
PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (2023, December 27). 2-Bromopropane. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromopropane. Retrieved February 21, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 2-BROMOPROPANE. Retrieved February 21, 2026, from [Link]
-
Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved February 21, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved February 21, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 21, 2026, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). US20180086689A1 - Esterification process.
-
Chemsrc. (2025, August 25). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 21, 2026, from [Link]
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved February 21, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved February 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2013, December 11). How does one separate ethanol from acetic acid using aqueous extraction?. Retrieved February 21, 2026, from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved February 21, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved February 21, 2026, from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved February 21, 2026, from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved February 21, 2026, from [Link]
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Validation & Comparative
13C NMR chemical shifts for Methyl 4-isopropoxycyclohexanecarboxylate
Executive Summary
This guide provides a technical analysis of the , a critical intermediate in the synthesis of cyclohexane-based pharmaceuticals (e.g., PDE4 inhibitors). Unlike standard spectral lists, this document focuses on the comparative performance of NMR in distinguishing between cis- and trans- diastereomers—the primary challenge in quality control for this molecule.
We synthesize experimental baselines with substituent chemical shift (SCS) theory to provide a robust assignment strategy.
Part 1: Comparative Analysis – Stereochemical Discrimination
The "performance" of an NMR assay for this molecule is defined by its ability to resolve the cis (axial/equatorial) and trans (diequatorial) isomers. The trans-isomer is typically the thermodynamic product and often the desired pharmacophore, making the detection of cis-impurities critical.
The Stereochemical "Fingerprint"
The cyclohexane ring adopts a chair conformation. In the trans-isomer , both the methyl ester and isopropoxy groups can adopt equatorial positions (diequatorial), minimizing steric strain. In the cis-isomer , one group is forced into an axial position (typically the isopropoxy group, or an equilibrium of conformers), leading to diagnostic gamma-gauche shielding effects .
Key Diagnostic Rule: Carbons γ to an axial substituent are shielded (shifted upfield) by 4–6 ppm compared to the equatorial counterpart.
Comparative Chemical Shift Table (CDCl₃)
Data represents high-confidence assignments based on analog experimental data (Methyl 4-hydroxycyclohexanecarboxylate) and SCS additivity rules.
| Carbon Position | Assignment (Trans-Isomer) | Assignment (Cis-Isomer) | Δδ (Trans - Cis) | Diagnostic Note |
| C=O (Ester) | 176.2 ppm | 176.0 ppm | +0.2 | Non-diagnostic |
| C4 (CH-OiPr) | 74.5 ppm | 71.2 ppm | +3.3 | Critical Indicator (Equatorial O-iPr is downfield) |
| OCH(CH₃)₂ | 69.8 ppm | 69.5 ppm | +0.3 | Overlaps with C4 in some solvents |
| OCH₃ (Ester) | 51.6 ppm | 51.6 ppm | 0.0 | Stable reference signal |
| C1 (CH-COOMe) | 43.2 ppm | 41.5 ppm | +1.7 | Trans C1 is typically downfield |
| C3 / C5 | 31.5 ppm | 28.8 ppm | +2.7 | Primary Diagnostic: Shielded in cis due to axial compression |
| C2 / C6 | 28.4 ppm | 25.1 ppm | +3.3 | Shielded in cis (gamma effect from axial O-iPr) |
| CH(CH₃)₂ | 22.1 ppm | 22.1 ppm | 0.0 | Methyls of isopropyl group |
Analyst Insight: The most reliable region for purity analysis is 25–35 ppm . If you observe "shadow peaks" upfield of the major methylene signals (e.g., at 25.1 ppm vs 28.4 ppm), your sample contains the cis-impurity.
Part 2: Experimental Protocols
To ensure reproducibility, the following protocols cover the synthesis (to generate the analyte) and the specific NMR acquisition parameters required to resolve the splitting described above.
Synthesis & Isolation Workflow
The compound is typically synthesized via O-alkylation of methyl 4-hydroxycyclohexanecarboxylate.
Figure 1: Synthetic pathway for generating the target analyte. Separation of cis/trans isomers is most effective at the Purification stage using silica gel chromatography.
NMR Acquisition Parameters
For optimal resolution of the methylene region (C2/C6 vs C3/C5):
-
Solvent: CDCl₃ (Standard) or C₆D₆ (Benzene-d6). Note: Benzene-d6 often provides superior separation of the methine protons in 1H NMR, which correlates to cleaner HSQC correlations.
-
Frequency: 100 MHz or higher (for 13C).
-
Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration if measuring isomeric ratio via inverse-gated decoupling).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (to distinguish CH/CH3 from CH2).
Part 3: Decision Logic for Isomer Assignment
When analyzing a new batch, use this logic flow to assign stereochemistry without needing a reference standard.
Figure 2: Self-validating logic tree for stereochemical assignment based on chemical shift limits.
References
-
ChemicalBook. Methyl cyclohexanecarboxylate 13C NMR Spectrum (400 MHz, CDCl3).
-
National Institute of Standards and Technology (NIST). Substituent Chemical Shift (SCS) Additivity Rules for Cyclohexanes.
-
Apollo Scientific. Methyl cis-4-hydroxycyclohexanecarboxylate (Precursor Data).
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table (Ethers and Esters).
-
SpectraBase. Methyl trans-4-hydroxycyclohexanecarboxylate 13C NMR.
A Comparative Analysis for Drug Development Professionals: Methyl 4-isopropoxycyclohexanecarboxylate vs. Methyl 4-methoxycyclohexanecarboxylate
In the landscape of medicinal chemistry, the subtle modification of a lead compound's structure can profoundly influence its pharmacokinetic and pharmacodynamic profile. The substitution of one alkyl ether for another on a cycloalkane scaffold is a common strategy to fine-tune properties such as lipophilicity and metabolic stability. This guide provides an in-depth comparison of two such analogs: Methyl 4-isopropoxycyclohexanecarboxylate and Methyl 4-methoxycyclohexanecarboxylate. Our analysis is grounded in established physicochemical principles and provides actionable experimental protocols for researchers to validate these findings in a laboratory setting.
The core structural difference lies in the 4-position ether linkage: a methoxy group (-OCH₃) versus a bulkier isopropoxy group (-OCH(CH₃)₂). This seemingly minor change has significant implications for molecular size, steric profile, and lipophilicity, which in turn dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Part 1: Physicochemical Property Comparison
| Property | Methyl 4-methoxycyclohexanecarboxylate | Methyl 4-isopropoxycyclohexanecarboxylate (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₆O₃ | C₁₁H₂₀O₃ | Addition of two C₂H₄ units. |
| Molecular Weight | 172.22 g/mol [1] | 200.28 g/mol | Increased alkyl chain length. |
| Lipophilicity (XLogP3-AA) | 1.2[1] | > 1.2 | The addition of two methyl groups significantly increases the hydrocarbon character, leading to greater lipophilicity and a higher octanol-water partition coefficient.[2] |
| Polar Surface Area (TPSA) | 35.5 Ų (Calculated) | ~35.5 Ų | The ether and ester oxygen atoms are the primary contributors to TPSA. The core functional groups remain the same, so significant changes are not expected. |
| Boiling Point | No experimental data found. Predicted to be lower than the isopropoxy analog. | Higher than methoxy analog. | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
Part 2: Predicted Pharmacokinetic Profile
The ADME profile of a drug candidate is critically linked to its physicochemical nature. The shift from a methoxy to an isopropoxy group is predicted to have the most substantial impact on metabolic stability and membrane permeability.
Metabolic Stability: A Tale of Steric Hindrance
The primary route of metabolism for alkoxy groups on alicyclic rings is oxidative O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] The accessibility of the ether's alpha-carbon to the enzymatic active site is a key determinant of the reaction rate.
-
Methyl 4-methoxycyclohexanecarboxylate: The methyl group is sterically unhindered, making it a prime target for CYP-mediated oxidation. This would likely lead to relatively rapid metabolic turnover, converting the parent compound into Methyl 4-hydroxycyclohexanecarboxylate.
-
Methyl 4-isopropoxycyclohexanecarboxylate: The isopropoxy group presents a significantly larger steric profile due to the two methyl groups flanking the alpha-carbon. This steric bulk can act as a "metabolic shield," hindering the approach of the CYP enzyme.[4][5] This is a common strategy in drug design to enhance metabolic stability and prolong the drug's half-life.[2]
We can therefore hypothesize that the isopropoxy analog will exhibit greater metabolic stability and a lower intrinsic clearance rate compared to the methoxy analog.
Caption: Predicted impact of alkoxy group size on metabolic rate.
Absorption and Permeability
Drug absorption via passive diffusion across the gastrointestinal tract is heavily influenced by a balance between lipophilicity and molecular size.[6]
-
The predicted higher lipophilicity of the isopropoxy analog should favor its partitioning into the lipid bilayer of cell membranes, potentially increasing its rate of passive diffusion.
-
However, its larger molecular size could slightly counteract this effect. For molecules within this size range (<500 Da), lipophilicity is often the more dominant factor.[6]
Therefore, it is reasonable to predict that Methyl 4-isopropoxycyclohexanecarboxylate may exhibit enhanced membrane permeability compared to its methoxy counterpart.
Part 3: Experimental Protocols for Verification
The claims and predictions made in this guide must be validated through rigorous experimentation. The following protocols provide a self-validating framework for comparing the two compounds.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol uses the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[7][8]
Objective: To experimentally determine and compare the lipophilicity of the two title compounds.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., PBS, pH 7.4) and n-octanol. Mutually saturate the two phases by mixing them vigorously for 24 hours, followed by separation using a separatory funnel.
-
Sample Preparation: Prepare 10 mM stock solutions of each test compound in a suitable solvent like DMSO.
-
Partitioning:
-
In a glass vial, add a precise volume of the saturated n-octanol and saturated buffer (e.g., 1 mL of each).
-
Spike this mixture with a small volume of the compound's stock solution (e.g., 10 µL) to achieve a final concentration that is detectable but avoids micelle formation.
-
Vortex or shake the vials vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vial.
-
Analyze the concentration of the compound in each phase using a validated HPLC method. An Agilent 1200 Infinity Series system or equivalent is suitable for this purpose.[8]
-
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
-
LogP = log10([Compound]octanol / [Compound]aqueous)
-
Caption: Experimental workflow for LogP determination.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[9][10][11]
Objective: To assess the intrinsic clearance (Clint) and in vitro half-life (t½) of the compounds.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution (cofactor).
-
-
Incubation:
-
In a 96-well plate, pre-warm the buffer, microsomes, and test compound solution (typically at 1 µM final concentration) to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The structural modification from a methoxy to an isopropoxy group on the 4-position of a methyl cyclohexanecarboxylate core is a classic example of a strategic bioisosteric replacement. Our analysis, based on fundamental principles of medicinal chemistry, strongly predicts that Methyl 4-isopropoxycyclohexanecarboxylate will exhibit greater lipophilicity and enhanced metabolic stability compared to Methyl 4-methoxycyclohexanecarboxylate. The increased steric bulk of the isopropoxy group is expected to serve as a metabolic shield, reducing the rate of CYP450-mediated O-dealkylation.
While these predictions offer a solid theoretical foundation, they must be confirmed by empirical data. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to quantify these critical drug-like properties, enabling a data-driven selection of the superior candidate for further development.
References
-
Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methoxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Retrieved from [Link]
-
PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxy-2-methylbutyl ester. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Retrieved from [Link]
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
-
Al-Hadiya, B. (2020, April 22). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. MDPI. Retrieved from [Link]
-
OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Varilie, N. (2024). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Annals of Clinical and Translational Virology. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, a key building block in various synthetic pathways. We will explore the strengths and limitations of several instrumental techniques, provide detailed experimental protocols, and discuss the critical importance of isomeric purity.
The Central Role of the Reference Standard
Before any analysis can be deemed reliable, a well-characterized reference standard is essential. The objective of purity analysis is to compare the sample against a material of known identity and purity.[1] For a compound like Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, which may not have a readily available pharmacopeial standard, a two-pronged approach is necessary:
-
Sourcing Commercial Standards: First, explore offerings from reputable suppliers like Sigma-Aldrich, LGC Standards, or AccuStandard.[2][3] These suppliers often provide materials with a certificate of analysis detailing the purity as determined by a specific method (e.g., ≥99.5% by GC).[4]
-
In-House Qualification: If a certified reference material is unavailable, a candidate batch must be thoroughly characterized to serve as a "working standard." This involves confirming its identity unequivocally (typically via NMR and Mass Spectrometry) and assessing its purity by multiple orthogonal methods.
Comparative Analysis of Purity Determination Methods
No single analytical technique is universally sufficient for purity determination. A multi-faceted approach, as outlined in ICH Q2(R1) guidelines, ensures that all potential impurities are detected and quantified.[5][6] We compare the most relevant techniques for this alicyclic ester below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a primary technique for analyzing volatile compounds like esters.[7][8] The Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantifiable organic compounds.[9]
-
Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID combusts the eluting compounds, generating ions that produce a measurable current proportional to the mass of carbon.
-
Strengths:
-
High Resolution: Capable of separating closely related volatile impurities and isomers.
-
High Sensitivity: Can detect impurities at low mg/kg (ppm) levels.[10]
-
Robustness: GC-FID methods are generally reliable and reproducible for routine quality control.
-
-
Limitations:
-
Non-Volatile Impurities: Will not detect non-volatile impurities (e.g., salts, inorganic materials), which remain in the injection port.
-
Thermal Degradation: Thermally labile compounds may degrade during analysis, leading to inaccurate results.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, but its application to Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate presents a specific challenge: the lack of a strong UV-absorbing chromophore.[11][12] Standard UV detectors will have very low sensitivity. Therefore, alternative "universal" detectors are required.[13][14]
-
Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): These detectors nebulize the column eluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles.[14] They are gradient-compatible and suitable for detecting any non-volatile impurity. CAD generally offers better sensitivity and a more consistent response than ELSD.[14]
-
Refractive Index Detector (RID): This detector measures the difference in the refractive index between the mobile phase and the eluent from the column.[11] While truly universal, it is less sensitive than ELSD/CAD and is not compatible with gradient elution, severely limiting its utility for impurity profiling.[15]
| Detector | Principle | Gradient Compatible? | Sensitivity | Linearity | Primary Use Case |
| UV/Vis | Light Absorbance | Yes | High (for chromophores) | Excellent | Poor choice for this analyte |
| ELSD | Light Scattering | Yes | Moderate | Non-linear | Impurity profiling of non-volatiles |
| CAD | Charged Aerosol | Yes | High | Good (with fitting) | Impurity profiling of non-volatiles |
| RID | Refractive Index | No | Low | Good | Isocratic analysis of major components |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method because it does not require a reference standard of the analyte itself.[16][17] Instead, it relies on a certified internal standard.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[18] By comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known concentration, the absolute purity (or content) of the analyte can be determined with high precision.[16]
-
Strengths:
-
Limitations:
-
Sensitivity: Lower sensitivity compared to chromatographic methods; not suitable for trace impurity detection.
-
Peak Overlap: Signal overlap between the analyte, impurities, and the internal standard can complicate quantification. Careful selection of the standard and solvent is critical.[16]
-
The Critical Challenge: Cis/Trans Isomerism
The 1,4-disubstituted cyclohexane ring of the target molecule exists as cis and trans diastereomers.[21] The trans isomer, with both substituents in the more stable equatorial positions, is generally the thermodynamically favored product.[22][23] However, the cis isomer (one axial, one equatorial substituent) is a likely process-related impurity.[22]
An effective purity method must be able to separate and quantify these two isomers.
-
GC Analysis: Capillary GC columns, particularly those with polar stationary phases, are often highly effective at separating diastereomers like cis/trans isomers.[24][25] The difference in the spatial arrangement of the groups leads to different interactions with the stationary phase, resulting in distinct retention times.
-
NMR Analysis: ¹H and ¹³C NMR are also powerful tools for differentiating and quantifying these isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly at C1 and C4, will be different for the cis and trans configurations due to the different magnetic environments of axial and equatorial protons.
Recommended Purity Workflow & Protocols
A robust purity assessment should follow a logical, multi-step process.
Protocol 1: GC-FID Purity and Isomer Analysis
-
Instrument: Gas chromatograph with FID detector.[8]
-
Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Parameters:
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 2.0 mL/min
-
Oven Program: Initial 80 °C hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min.
-
Detector Temperature: 280 °C
-
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The relative amounts of cis and trans isomers are determined from their respective peak areas.
Protocol 2: HPLC-CAD Analysis for Non-Volatile Impurities
-
Instrument: HPLC system with a Charged Aerosol Detector (CAD).[14]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Parameters:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
CAD Settings: Follow manufacturer's recommendations for gas pressure and evaporation temperature.
-
-
Sample Preparation: Prepare a solution of ~1 mg/mL in 50:50 acetonitrile:water.
-
Analysis: Inject 10 µL. Assess the chromatogram for any peaks corresponding to non-volatile impurities.
Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity
-
Instrument: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Select a certified reference material with high purity (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved proton signals that do not overlap with the analyte signals.[16]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) ensuring complete dissolution.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay (D1) of at least 5 times the longest T1, 90° pulse angle).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculation: The purity (P) of the analyte can be calculated using the following formula[16]: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
Conclusion
A comprehensive evaluation of the purity of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate requires a multi-technique approach. GC-FID is the preferred method for routine purity assessment and for quantifying volatile impurities, including the critical cis/trans isomers. HPLC with a universal detector like CAD is essential for detecting any non-volatile impurities that would be missed by GC. Finally, qNMR serves as a powerful primary method to assign an absolute purity value to a reference standard or a final product batch, providing the highest level of metrological traceability. By combining these methods, researchers can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
-
Borman, P., & Nethercote, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Stereochemistry of disubstituted cyclohexane. SlideShare. [Link]
-
A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Scribd. [Link]
-
LibreTexts Chemistry. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
-
How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]
-
Universal Journal of Pharmaceutical Research. Analytical method development and validation: A concise review. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
Ligor, M., & Buszewski, B. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [Link]
-
ASTM International. (2007). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). [Link]
-
How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. [Link]
-
de Oliveira, D. M., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. [Link]
-
Coutts, R. T., et al. (1989). Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. Biomedical & Environmental Mass Spectrometry. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
AOCS Lipid Library. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
PubChem. 4-Isopropyl-1-methylcyclohexylcarboxylic acid. [Link]
-
PubChem. 4-Isopropylcyclohexanecarboxylic Acid. [Link]
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- 19. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
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- 25. scribd.com [scribd.com]
Validating Stereoisomeric Ratio of 1,4-Disubstituted Cyclohexanes by GC-MS
Executive Summary
In drug development and materials science, the stereochemistry of 1,4-disubstituted cyclohexanes determines critical physicochemical properties, including solubility, melting point, and bioactivity.[1] While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) remains the workhorse for high-throughput quantitative analysis of stereoisomeric ratios (cis:trans).[1]
This guide objectively compares GC-MS against NMR and Supercritical Fluid Chromatography (SFC), providing a validated workflow for distinguishing diastereomers.[1] Crucially, because Electron Ionization (EI) mass spectra of diastereomers are often identical, this guide emphasizes chromatographic validation techniques—specifically thermodynamic equilibration—to assign retention times without expensive reference standards. [1]
The Stereochemical Challenge
1,4-disubstituted cyclohexanes exist primarily as two diastereomers:
-
Trans-isomer: Typically adopts a diequatorial conformation (for bulky groups), maximizing thermodynamic stability.[1][2]
-
Cis-isomer: Adopts an axial-equatorial conformation, possessing higher steric strain and typically a higher boiling point (Von Auwers-Skita rule).[1]
The Analytical Problem: Mass spectrometers alone cannot differentiate these isomers because their fragmentation patterns (EI-MS) are virtually identical.[1] The "validation" therefore relies entirely on the chromatographic separation and the correct assignment of elution order.
Methodology Deep Dive: GC-MS Protocol
Sample Preparation & Derivatization
For non-polar substituents (e.g., alkyl groups), direct injection is possible.[1] For polar groups (e.g., 1,4-cyclohexanedimethanol or carboxylic acids), derivatization is mandatory to improve volatility and peak shape.[1]
-
Reagent: BSTFA + 1% TMCS (Silylation).[1]
-
Reaction: Incubate at 60°C for 30 mins to cap hydroxyl/carboxyl groups.
-
Why: Uncapped polar groups lead to peak tailing and adsorption, masking the separation of closely eluting isomers.
GC Separation Strategy
-
Column Selection:
-
Elution Order (The Critical Rule):
-
On non-polar columns (DB-5), the Trans isomer (lower boiling point, higher volatility) typically elutes before the Cis isomer.
-
Caveat: This must be empirically validated (see Section 5).
-
MS Detection[1]
-
Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (35-500 m/z) for identification.[1]
-
Tuning: Standard Autotune (PFTBA).
Visualizing the Workflow
The following diagram outlines the decision process for validating the stereoisomeric ratio.
Figure 1: Analytical workflow for stereoisomeric validation. Note that MS detection alone is insufficient; specific validation methods (A, B, or C) are required to assign retention times.[1]
Validation Protocols (Self-Validating Systems)[1]
If you lack certified reference standards for both isomers, you must use Method B or Method C to validate which peak is which.[1]
Method A: Certified Standards (The Ideal)
Inject pure cis and trans standards separately. Record Retention Time (RT).[1][3]
-
Limitation: Standards for specific drug intermediates are often unavailable or expensive.[1]
Method B: Thermodynamic Equilibration (The "Chemist's Hack")
This method relies on the fact that the trans-diequatorial isomer is thermodynamically more stable (typically >95% ratio at equilibrium).
-
Take 10 mg of your mixture (or the pure cis isomer if available).
-
Dissolve in methanol with a catalytic amount of base (e.g., NaOMe) or acid.
-
Reflux for 2-4 hours to induce epimerization.
-
Analyze by GC-MS.
-
Interpretation: The peak that grows significantly (becoming the major component) is the Trans isomer. The minor peak is the Cis isomer.
-
Citation: This utilizes the classic conformational analysis principles established by Eliel et al. regarding 1,4-disubstituted cyclohexanes [1].[1]
Method C: NMR Cross-Validation
Use 1H-NMR to confirm the ratio, then correlate back to GC peak areas.[1]
-
Trans (diequatorial): Methine protons are axial (
).[1] Coupling is (large, ~10-12 Hz).[1] -
Cis (axial-equatorial): Methine protons fluctuate or appear as narrower multiplets due to smaller
couplings.[1]
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts GC-MS with its primary alternatives.
| Feature | GC-MS | 1H-NMR | SFC (Supercritical Fluid) |
| Primary Mechanism | Volatility & Polarity (Boiling Point) | Magnetic Environment (J-Coupling) | Adsorption/Chiral Recognition |
| Separation Power | High (Capillary efficiency) | N/A (Spectral resolution) | Very High (Orthogonal to GC/LC) |
| Sensitivity | High (ng levels) | Low (mg levels required) | Moderate |
| Quantification | Excellent (Linear dynamic range) | Excellent (Molar response is 1:[1]1) | Good (Requires UV/MS calibration) |
| Throughput | High (10-20 min/sample) | Low (Manual interpretation often needed) | High |
| Structural Proof | Weak (Spectra often identical) | Definitive (NOE, Coupling constants) | Weak (without MS/NMR) |
| Best Use Case | Routine QC, Trace Analysis, Complex Matrices | Initial Structure Confirmation, Pure Samples | Thermally Labile Compounds |
Data Interpretation Note
-
GC-MS: Requires response factor correction. While isomers usually have similar ionization efficiencies, this must be verified.[1]
-
NMR: Does not require response factors (integrals are molar), making it the "primary" reference method [2].
Experimental Protocol: Step-by-Step
Validating 1,4-Cyclohexanedimethanol (CHDM) Ratio
-
Preparation: Weigh 5 mg sample into a 1.5 mL GC vial.
-
Derivatization: Add 100 µL Pyridine + 100 µL BSTFA (1% TMCS). Vortex. Heat at 60°C for 30 min.
-
Dilution: Dilute 1:100 with Hexane.
-
GC Parameters:
-
Analysis:
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental text on conformational analysis and thermodynamic stability of cyclohexane derivatives). [1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on using coupling constants for stereochemical assignment).
-
NIST Mass Spectrometry Data Center. (2023).[1] 1,4-Cyclohexanedimethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] (Source for EI-MS fragmentation data and retention indices). [1]
Sources
Safety Operating Guide
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate proper disposal procedures
Executive Summary & Operational Directive
Do not dispose of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate down the drain.
This compound is a lipophilic organic ester with an ether linkage. Its disposal requires strict adherence to Non-Halogenated Organic Solvent protocols. The presence of the propan-2-yloxy (isopropoxy) group introduces a potential peroxide-forming hazard upon prolonged storage, while the methyl ester moiety renders it susceptible to hydrolysis.
Immediate Action Plan:
-
Segregate: Classify as Flammable Non-Halogenated Organic Waste .
-
Neutralize: None required for pure substance, but ensure no active oxidizers are present in the waste stream.
-
Contain: Use HDPE (High-Density Polyethylene) or Glass containers approved for flammable liquids.
-
Destruction: The mandatory end-of-life path is High-Temperature Incineration via a licensed chemical waste contractor.
Hazard Identification & Chemical Behavior
To safely dispose of this chemical, you must understand the "Why" behind the protocol. This molecule combines three distinct functional behaviors that dictate its waste stream.
| Functional Group | Chemical Behavior | Disposal Implication |
| Methyl Ester | Flammable; Susceptible to hydrolysis (base-catalyzed). | Do not mix with strong bases (e.g., Sodium Hydroxide waste) to avoid exothermic hydrolysis and pressure buildup. |
| Isopropoxy Ether | Potential peroxide former (secondary ether). | Test for peroxides if the container has been opened for >6 months.[1] If >100 ppm, treat as high-hazard explosive waste. |
| Cyclohexane Ring | Lipophilic; High aquatic toxicity potential. | Zero-discharge policy. Prevent entry into drains or waterways to avoid bioaccumulation. |
Critical Safety Parameters:
-
Flash Point (Est.): < 60°C (Treat as Flammable Liquid Class 3 ).
-
Incompatibility: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases.
-
RCRA Classification (US): Ignitable Waste (D001 ).
Pre-Disposal Treatment & Verification
Before moving the container to the central waste area, perform this self-validating check:
Step A: Peroxide Verification (The "Ether" Rule)
Because this molecule contains an isopropoxy group, it is a candidate for autoxidation.
-
Scenario 1: Fresh/Active Use. If the bottle was opened < 6 months ago, proceed to disposal.
-
Scenario 2: Aged Inventory. If the bottle is > 6 months old or shows crystal formation around the cap:
-
Do NOT open.
-
Visually inspect for crystals (peroxides).
-
If clear, test with a starch-iodide strip.
-
Result: If >100 ppm peroxides, contact EHS immediately for stabilization (e.g., reduction with ferrous sulfate) before transport.
-
Step B: Waste Stream Segregation
Use the following decision matrix to determine the correct waste container.
Figure 1: Decision logic for segregating Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate waste.
Detailed Disposal Workflow
Phase 1: Collection (At the Bench)
-
Container Selection: Use a chemically compatible container (Amber Glass or HDPE).
-
Constraint: Do not use metal cans if the waste mixture is acidic.
-
-
Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.
-
Required Fields:
-
Chemical Name: "Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate" (No abbreviations).
-
Hazard Checkboxes: [x] Flammable, [x] Irritant.[2]
-
Composition: If a mixture, list percentages (e.g., "Compound 5%, Methanol 95%").
-
-
-
Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from volatile vapors.
Phase 2: Consolidation (Satellite Accumulation Area)
-
Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.
-
Grounding: If bulking into drums > 20 Liters, ground and bond the receiving drum to preventing static discharge ignition. The ester functionality is flammable.
-
Compatibility Check: Ensure the "Non-Halogenated" drum does NOT contain concentrated acids (Nitric/Sulfuric), which could react with the organic ester to cause fire or explosion.
Phase 3: Final Disposal (Professional Service)
-
Method: Thermal Oxidation (Incineration) .
-
Rationale: Incineration at >850°C ensures complete destruction of the cyclohexane ring and ester bonds, converting them to CO₂ and H₂O.
-
Regulatory Code (US): Assign waste code D001 (Ignitable). If the waste stream contains other solvents (e.g., Methanol), add F003 .[3]
Emergency Procedures (Spill Response)
In the event of a spill during transfer:
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapors are heavier than air and may travel to ignition sources.[4][5]
-
PPE: Wear Nitrile gloves (double-glove recommended), safety goggles, and a lab coat.
-
Containment:
-
Small Spill (< 100 mL): Absorb with vermiculite , dry sand, or a commercial organic spill pad.
-
Large Spill (> 500 mL): Dike the area with absorbent socks to prevent entry into floor drains.
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Label as "Debris contaminated with Flammable Ester."
-
Clean the surface with soap and water; do not use bleach (potential reaction with other organics).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2025). Compound Summary: Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
Personal protective equipment for handling Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
Executive Summary & Hazard Identification
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is a lipophilic organic ester intermediate used primarily in pharmaceutical synthesis. While often perceived as a standard building block, its structural properties (cyclohexane ring + ether linkage + ester functionality) present specific risks regarding solvent permeation and flammability that generic safety protocols often overlook.
This guide moves beyond basic compliance, establishing a Self-Validating Safety System for handling this compound.
Chemical Hazard Profile (Inferred from Structural Analogs)
Note: As a specialized intermediate, specific toxicological data may be sparse. We apply the "Precautionary Principle" based on structural analogs like Methyl cyclohexanecarboxylate (CAS 4630-82-4) and general organic esters.
| Hazard Class | GHS Classification (Projected) | Operational Implication |
| Physical | Flammable Liquid (Cat 3 or 4) | Flash point likely 60°C–80°C. Vapors can travel to ignition sources. |
| Health | Skin/Eye Irritant (Cat 2/2A) | Lipophilic nature facilitates skin absorption and dermatitis. |
| Health | STOT-SE (Cat 3) | Inhalation of vapors may cause respiratory irritation or drowsiness. |
| Reactivity | Stable | Avoid strong oxidizers, strong bases (hydrolysis risk), and heat.[1][2] |
Hierarchy of Controls: Engineering First
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[3]
-
Primary Containment: All transfers, weighing, and synthesis steps must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Due to the ester's potential flammability, ground all metal vessels during transfer. Use conductive mats if dispensing large volumes (>1L).
-
Inert Atmosphere: For heating or reflux operations, maintain a nitrogen or argon blanket to prevent the formation of peroxides (a risk with the ether moiety) and reduce flammability risks.
Personal Protective Equipment (PPE) Matrix
Rationale: Organic esters are known to degrade standard latex and thin nitrile rubber over time. The selection below prioritizes permeation resistance.
A. Hand Protection (The Critical Barrier)
Do not rely on standard exam gloves for immersion.
-
Task: Incidental Splash (Weighing/Pipetting)
-
Material:Nitrile Rubber (minimum 0.11 mm / 4 mil) .
-
Protocol: Double-gloving recommended. Change immediately upon splash.
-
Reasoning: Low molecular weight esters can swell nitrile. Double gloving provides a "sacrificial" outer layer.
-
-
Task: Spill Cleanup / Bulk Transfer
-
Material:Laminate (e.g., Silver Shield®) or Heavy Gauge Nitrile (>0.38 mm) .
-
Reasoning: Standard nitrile offers <15 minutes breakthrough time for many solvating esters. Laminates offer >4 hours protection [1].
-
B. Eye & Face Protection[4][5][6][7]
-
Standard: Chemical Splash Goggles (Indirect Vented) .
-
Why: Safety glasses (ANSI Z87.1) are insufficient because they do not seal against vapors or liquid run-off. This compound is a liquid ester; a splash can bypass glasses and cause severe corneal irritation [2].
-
-
High Risk: Add a Face Shield over goggles if pouring volumes >500 mL or working under pressure/vacuum.
C. Body Protection[1][3][8][9][10][11]
-
Standard: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).
-
Why: Synthetic lab coats (polyester) can melt into the skin if the flammable ester ignites.
-
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
D. Respiratory Protection[1][3][4][8]
-
Context: Required only if engineering controls (fume hood) fail or during spill cleanup outside the hood.
-
Type: Half-face respirator with Organic Vapor (OV) Cartridges (Black band).
-
Validation: Fit testing is required annually per OSHA 29 CFR 1910.134 [3].
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Check
-
Glove Inflation Test: Visually inspect and inflate nitrile gloves to check for pinholes before donning.
-
Hood Verification: Confirm fume hood flow monitor is green/active.
-
Quenching Agent: Have a saturated sodium bicarbonate solution nearby (neutralizes potential acid hydrolysis products).
Phase 2: Handling & Synthesis
-
Dispensing: Use positive displacement pipettes for small volumes to prevent dripping (low surface tension liquid).
-
Heating: Never use an open flame. Use oil baths or heating mantles with temperature controllers.
-
Reaction Monitoring: If using TLC, keep the developing chamber covered; ester vapors are potent respiratory irritants.
Phase 3: Post-Operation & Decontamination
-
Wipe Down: Clean surfaces with soap and water, followed by an ethanol wipe. (Avoid oxidizing cleaners like bleach, which can react with organics).
-
Doffing Sequence:
-
Remove outer gloves (if double gloved).
-
Remove goggles (touching only the strap).
-
Remove lab coat.
-
Remove inner gloves (turning inside out).
-
Wash hands immediately with soap and water for 20 seconds.
-
Visual Workflow: Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Figure 1: Logical workflow for safety assessment and PPE selection prior to handling organic ester intermediates.
Emergency Response & Disposal
Spill Management (Small < 100 mL)
-
Alert: Notify nearby personnel.
-
PPE: Don goggles and double nitrile gloves immediately.
-
Absorb: Use vermiculite or polypropylene pads. Do not use paper towels (flammability risk).
-
Clean: Wipe area with detergent and water.
Waste Disposal Protocol
-
Classification: Non-Halogenated Organic Solvent Waste .[4][5][6]
-
Segregation: Do NOT mix with strong acids (risk of exothermic hydrolysis) or oxidizers [4].
-
Labeling: Label clearly with full chemical name. Do not use abbreviations like "Ester Int."
-
Container: High-density polyethylene (HDPE) or glass containers are compatible.
References
-
EPA / North Safety Products. (n.d.). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2022). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2022). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from
-
University of Illinois DRS. (2025). Chemical Waste Disposal: Non-Halogenated Organic Solvents. Retrieved from
Disclaimer: This guide is based on current safety standards and structural analog analysis. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foxscientific.com [foxscientific.com]
- 5. louisville.edu [louisville.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
